1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Description
Properties
IUPAC Name |
1,3-dimethyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-11(15)13(2)9-6-4-3-5-8(9)10(14)12-7/h3-7H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVWSUJRUVTCBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415897 | |
| Record name | 1,3-Dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5973-23-9 | |
| Record name | 1,3-Dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 1,3-Dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. This document outlines a proposed synthetic pathway, detailed experimental protocols, and expected characterization data. The information presented herein is intended to serve as a foundational resource for researchers engaged in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Introduction
1,4-Benzodiazepine-2,5-diones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While the core benzodiazepine structure is well-known for its anxiolytic, anticonvulsant, and sedative properties, modifications to the ring system can lead to a wide array of pharmacological effects. The target molecule, this compound, represents a specific substitution pattern that may confer unique biological and physicochemical properties. This guide details a feasible synthetic route and the analytical methods required for its unambiguous characterization.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A plausible and efficient method involves the initial synthesis of an N-acylated amino acid intermediate, followed by an intramolecular cyclization reaction.
A general and facile synthesis of 1,4-benzodiazepine-2,5-diones has been reported, which can be adapted for this specific compound.[1] The key steps involve the reaction of an appropriate anthranilic acid derivative with an amino acid derivative, followed by cyclization.
The proposed reaction scheme is as follows:
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Synthesis of 2-((2-(Methylamino)benzoyl)(methyl)amino)propanoic acid (Intermediate)
-
Materials: 2-(Methylamino)benzoic acid, Thionyl chloride, N-Methylalanine, Sodium hydroxide, Dichloromethane (DCM), Diethyl ether.
-
Procedure for acid chloride formation: In a round-bottom flask, dissolve 2-(methylamino)benzoic acid (1 equivalent) in an excess of thionyl chloride. Reflux the mixture for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain crude 2-(methylamino)benzoyl chloride.
-
Procedure for acylation: In a separate flask, dissolve N-methylalanine (1 equivalent) in a 1M solution of sodium hydroxide. Cool the solution to 0°C in an ice bath. To this, add a solution of the crude 2-(methylamino)benzoyl chloride in DCM dropwise with vigorous stirring. Maintain the pH of the reaction mixture between 9-10 by adding 2M NaOH solution as needed.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature for 4 hours. Separate the organic layer and wash the aqueous layer with DCM. Acidify the aqueous layer to pH 2 with concentrated HCl. The product will precipitate out.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield the intermediate product.
Synthesis of this compound (Final Product)
-
Materials: 2-((2-(Methylamino)benzoyl)(methyl)amino)propanoic acid, N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure: Dissolve the intermediate amino acid (1 equivalent) in anhydrous DCM or THF. To this solution, add DCC or EDC (1.1 equivalents) portion-wise at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate. Filter off the DCU. If EDC is used, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
Characterization Data
The following tables summarize the expected quantitative data for the characterization of this compound.
Table 1: Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported; expected to be in the range of 150-200 °C |
| Solubility | Soluble in DMSO, DCM, Chloroform; sparingly soluble in Methanol, Ethanol |
Table 2: Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.8-7.2 (m, 4H, Ar-H), 4.1 (q, 1H, J=7.2 Hz, -CH-), 3.4 (s, 3H, N-CH₃), 3.2 (s, 3H, N-CH₃), 1.6 (d, 3H, J=7.2 Hz, -CH-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 170.5 (C=O), 168.0 (C=O), 140.0, 133.0, 130.0, 128.0, 125.0, 123.0 (Ar-C), 55.0 (-CH-), 35.0 (N-CH₃), 33.0 (N-CH₃), 15.0 (-CH-CH₃) |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2980 (Aliphatic C-H), ~1680 (Amide C=O), ~1640 (Amide C=O), ~1600 (C=C) |
| Mass Spectrometry (ESI-MS) | m/z: 205.0971 [M+H]⁺, 227.0790 [M+Na]⁺ |
Experimental Workflow
The following diagram illustrates the overall workflow from synthesis to characterization of the target compound.
Caption: Workflow for synthesis and characterization.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles and offers a viable path to obtaining the target compound. The expected characterization data will be crucial for confirming the identity and purity of the synthesized molecule. This information is intended to facilitate further research into the potential biological activities and applications of this novel benzodiazepine derivative.
References
Technical Guide: Physicochemical Properties of 1,3-Dimethyl-1,4-benzodiazepine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and relevant biological context for 1,3-dimethyl-1,4-benzodiazepine-2,5-dione. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on the broader class of 1,4-benzodiazepine-2,5-diones to provide a thorough understanding of its expected characteristics and behavior.
Core Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | - |
| Synonyms | 1,3-Dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione | [2] |
| CAS Number | 5973-23-9 | [2][3] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [2] |
| Molecular Weight | 204.23 g/mol | [2] |
| SMILES | CN1C(=O)C(C)NC(=O)C2=CC=CC=C12 | [3] |
| Melting Point | Data not available | [1] |
| Boiling Point | Data not available | [1] |
| Density | Data not available | [1] |
| Water Solubility | Data not available (Derivatives are typically poorly water-soluble[4]) | - |
| LogP (Octanol/Water) | Data not available (Calculated value for a related compound is 2.310[5]) | - |
| pKa | Data not available | - |
Experimental Protocols & Methodologies
The following sections detail generalized experimental procedures for the synthesis and characterization of the 1,4-benzodiazepine-2,5-dione scaffold, which are applicable for the target compound.
General Synthesis of 1,4-Benzodiazepine-2,5-diones
A prevalent method for synthesizing this scaffold involves a two-step process starting from isatoic anhydride and an appropriate amino acid ester.[6] This approach allows for diversity in substitution on the benzodiazepine ring.
Step 1: Synthesis of N-Acyl Anthranilate Intermediate
-
Reagents & Setup: Isatoic anhydride (1.4 equiv.), L-amino acid methyl ester hydrochloride (1.0 equiv.), and sodium carbonate (Na₂CO₃, 2.0 equiv.) are required. The reaction is typically carried out in a round-bottom flask with magnetic stirring.
-
Neutralization: The amino acid ester hydrochloride is dissolved in a minimal amount of deionized water. An aqueous solution of Na₂CO₃ is added to neutralize the hydrochloride salt.
-
Reaction: The neutralized amino acid solution is added dropwise to a solution of isatoic anhydride in acetonitrile (ACN) at room temperature.
-
Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) until completion (typically 2-3 hours).
-
Workup & Extraction: The solvent is removed under reduced pressure. The residue is treated with a saturated potassium carbonate (K₂CO₃) solution to remove unreacted isatoic anhydride. The aqueous layer is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the crude intermediate.
Step 2: Cyclization to form the 1,4-Benzodiazepine-2,5-dione Ring
-
Reagents & Setup: The intermediate from Step 1 (1.0 equiv.) is dissolved in a suitable solvent such as tetrahydrofuran (THF). A catalyst, for example, hexachloroplatinic acid (H₂PtCl₆, 15 mol%), is added.[6]
-
Cyclization Reaction: The mixture is heated to reflux with constant stirring.
-
Monitoring: The reaction is monitored by TLC until the starting material is consumed (typically 30-40 minutes).
-
Workup & Purification: The reaction mixture is quenched with a saturated Na₂CO₃ solution and extracted with chloroform. The organic layer is washed sequentially with 1N NaOH, 1N HCl, water, and brine. The final organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified using column chromatography to yield the final 1,4-benzodiazepine-2,5-dione.
Analytical Characterization
The structural confirmation of the synthesized compound is typically achieved through a combination of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent like chloroform-d (CDCl₃) or DMSO-d₆.[6] Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded to identify characteristic functional groups. Samples are often prepared as KBr pellets. Key vibrational bands for the 1,4-benzodiazepine-2,5-dione core would include C=O (amide) and C-N stretching frequencies.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) are commonly employed to obtain the mass-to-charge ratio (m/z) of the molecular ion.[8]
Visualized Workflows and Pathways
The following diagrams illustrate the general synthetic approach and a key biological mechanism associated with the benzodiazepine class of molecules.
Biological Context and Potential Signaling Pathways
While specific signaling pathways for 1,3-dimethyl-1,4-benzodiazepine-2,5-dione are not well-documented, the broader class of 1,4-benzodiazepine derivatives is known for significant biological activities.
Historically, benzodiazepines are renowned for their action on the central nervous system. They act as positive allosteric modulators of the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the brain. This interaction enhances the effect of gamma-aminobutyric acid (GABA), leading to sedative, anxiolytic, and anticonvulsant properties.
More recently, certain 1,4-benzodiazepine-2,5-dione derivatives have been identified as having potent anticancer activity, potentially through mechanisms such as the inhibition of protein synthesis. This suggests that these compounds may interact with cellular machinery beyond the classical GABAA receptor targets.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 5973-23-9 | 1,3-Dimethyl-2,3,4,5-tetrahydro-1h-1,4-benzodiazepine-2,5-dione - Moldb [moldb.com]
- 3. 5973-23-9|1,3-Dimethyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione|BLD Pharm [bldpharm.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. 3H-1,4-benzodiazepine-2,5-dione, 1,2,4,5-tetrahydro-1-methyl-4-phenyl- (CAS 1032-21-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. rsc.org [rsc.org]
- 7. diva-portal.org [diva-portal.org]
- 8. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines [mdpi.com]
Spectroscopic Analysis of 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature and chemical databases, this document presents predicted spectroscopic data and detailed experimental protocols based on closely related analogs and established methodologies for the 1,4-benzodiazepine-2,5-dione scaffold. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel benzodiazepine derivatives.
Introduction
Predicted Spectroscopic Data
In the absence of direct experimental data, this section provides predicted spectroscopic values and data from a closely related analog, 3-methyl-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione, to offer a reference point for the characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.2 | m | 4H | Aromatic-H |
| ~4.0 | q | 1H | CH-CH₃ |
| ~3.3 | s | 3H | N-CH₃ |
| ~1.5 | d | 3H | CH-CH₃ |
Table 2: Experimental ¹H and ¹³C NMR Data for 3-methyl-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione [1]
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 10.32 (s, 1H) | -NH | 172.6 | C=O |
| 8.37 (d, 1H, J = 4.8 Hz) | -NH | 167.9 | C=O |
| 7.71 (d, 1H, J = 8 Hz) | Ar-H | 137.4 | Ar-C |
| 7.47 (m, 1H) | Ar-H | 132.8 | Ar-CH |
| 7.18 (t, 1H, J = 7.6 Hz) | Ar-H | 131.1 | Ar-CH |
| 7.06 (d, 1H, J = 8 Hz) | Ar-H | 125.9 | Ar-CH |
| 3.79-3.76 (m, 1H) | -αCH | 124.4 | Ar-CH |
| 1.20 (d, 3H, J = 6.8 Hz) | -CH₃ | 121.3 | Ar-C |
| 51.9 | -αCH | ||
| 15.1 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1700 | Amide C=O stretch |
| ~1650 | Amide C=O stretch |
| ~1600 | Aromatic C=C stretch |
| ~1400 | C-N stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 204.09 | [M]⁺ |
| 205.10 | [M+H]⁺ |
| 227.08 | [M+Na]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
General Synthesis of 1,4-Benzodiazepine-2,5-diones
A common route to synthesize 1,4-benzodiazepine-2,5-diones involves the reaction of an appropriate N-substituted anthranilic acid with an α-amino acid ester, followed by cyclization. For the title compound, this would involve N-methylanthranilic acid and N-methylalanine methyl ester.
-
Step 1: Amide Coupling: N-methylanthranilic acid is coupled with N-methylalanine methyl ester using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Step 2: Cyclization: The resulting dipeptide ester is then subjected to base-catalyzed cyclization. A base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a solvent like tetrahydrofuran (THF) is typically used to promote the intramolecular cyclization to form the desired 1,4-benzodiazepine-2,5-dione.
NMR Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1]
-
Sample Preparation: The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
-
Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C spectra. For unambiguous assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the IR spectrum.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Instrumentation: High-resolution mass spectra (HRMS) are typically obtained using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[1]
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or methanol, often with the addition of a small amount of formic acid to promote ionization.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts.
Visualization of Analytical Workflow
The following diagrams illustrate the general workflow for the spectroscopic analysis and the logical relationships between different analytical techniques.
Conclusion
While direct experimental spectroscopic data for this compound is not currently available in the public domain, this technical guide provides a robust framework for its characterization. By utilizing the predicted data, the experimental data of a close analog, and the detailed experimental protocols provided, researchers can confidently approach the synthesis and structural elucidation of this and other novel 1,4-benzodiazepine-2,5-dione derivatives. The provided workflows offer a systematic approach to the analytical process, ensuring comprehensive and accurate characterization.
References
Crystal Structure of 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: A Technical Overview
Initial searches for the specific crystal structure of 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (CAS 5973-23-9) did not yield a publicly available, experimentally determined crystal structure. Therefore, a detailed analysis of its specific crystallographic parameters is not possible at this time.
This technical guide will instead provide a comprehensive overview of the synthesis, general structural characteristics, and known biological context of the broader class of 1,4-benzodiazepine-2,5-diones, with a focus on aspects relevant to researchers, scientists, and drug development professionals. This will include a detailed experimental protocol for a general synthesis method applicable to the target molecule and a visualization of the well-established signaling pathway for benzodiazepines.
Introduction to 1,4-Benzodiazepine-2,5-diones
1,4-Benzodiazepine-2,5-diones are a class of heterocyclic compounds that form the core structure of many pharmacologically active agents. These molecules are recognized for their diverse biological activities, including anxiolytic, anticonvulsant, and sedative-hypnotic effects. Their therapeutic properties are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system. The substitution pattern on the benzodiazepine ring system, including methylation at the N1 and C3 positions as in the target molecule, can significantly influence the potency, selectivity, and pharmacokinetic properties of these compounds.
General Synthesis of 1,4-Benzodiazepine-2,5-diones
The synthesis of 1,4-benzodiazepine-2,5-diones can be achieved through several synthetic routes. A common and effective method involves the cyclization of an N-substituted anthranilic acid derivative with an α-amino acid ester. For the specific synthesis of this compound, a plausible route would involve the reaction of N-methylanthranilic acid with a sarcosine (N-methylglycine) derivative.
Experimental Protocol: Synthesis via Cyclization
This protocol describes a general procedure for the synthesis of a 1,4-benzodiazepine-2,5-dione core structure.
Materials:
-
N-methylanthranilic acid
-
Sarcosine ethyl ester hydrochloride
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous toluene
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Acid Chloride Formation: To a solution of N-methylanthranilic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude N-methylanthraniloyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve sarcosine ethyl ester hydrochloride (1.1 eq) in anhydrous DCM and add triethylamine (2.5 eq). Cool this solution to 0 °C and add the acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Cyclization: Purify the crude amide by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate). The purified intermediate is then subjected to cyclization. While various methods exist, a common approach involves heating the intermediate in a high-boiling point solvent such as xylene or employing a base-catalyzed cyclization.
-
Purification: The final product, this compound, is purified by recrystallization or silica gel column chromatography.
Characterization: The structure of the synthesized compound would be confirmed using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
Structural and Physicochemical Data
While specific crystallographic data is unavailable for the target molecule, general physicochemical properties can be predicted or are available from chemical databases.
| Property | Value (Predicted/Available) |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
| CAS Number | 5973-23-9 |
| LogP (Predicted) | ~1.5 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
Biological Activity and Signaling Pathway
Benzodiazepines famously exert their effects by modulating the GABA-A receptor, a ligand-gated ion channel. This interaction enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability.
GABA-A Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of benzodiazepines at the GABA-A receptor.
Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.
Experimental Workflow Visualization
The process from chemical synthesis to biological testing for a novel benzodiazepine derivative can be visualized as a structured workflow.
Caption: A generalized workflow for the synthesis and evaluation of benzodiazepine derivatives.
Conclusion
While the precise crystal structure of this compound remains to be experimentally determined and published, its synthesis is achievable through established chemical routes. The biological activity of this compound is expected to be consistent with other benzodiazepines, primarily acting as a positive allosteric modulator of the GABA-A receptor. Further research, including X-ray crystallographic studies, would be invaluable for elucidating the specific structure-activity relationships of this particular derivative and for the rational design of new, more effective therapeutic agents in this chemical class.
In Vitro Screening of 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-benzodiazepine-2,5-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of the in vitro screening of a representative member of this class, 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. This document outlines detailed experimental protocols for key assays, presents representative quantitative data in a structured format, and includes visualizations of experimental workflows and potential signaling pathways to facilitate a deeper understanding of the screening process and potential mechanisms of action.
Introduction to this compound
This compound is a synthetic compound belonging to the benzodiazepine class of heterocyclic compounds.[5] The core structure of 1,4-benzodiazepine-2,5-diones has been identified as a promising pharmacophore in drug discovery.[3][6] Studies on analogous compounds have revealed potent biological activities, particularly in the realm of oncology, where they have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[3] The in vitro screening of this compound is a critical first step in elucidating its therapeutic potential and mechanism of action.
Synthesis
The synthesis of this compound can be achieved through various established synthetic routes for 1,4-benzodiazepine-2,5-diones. A common approach involves the cyclization of an appropriately substituted anthranilic acid derivative with an amino acid.
A plausible synthetic pathway is the reaction of N-methylanthranilic acid with N-methylglycine, often facilitated by a coupling agent and subsequent intramolecular cyclization. This method provides a versatile route to variously substituted 1,4-benzodiazepine-2,5-diones.[7]
In Vitro Screening Workflow
The in vitro evaluation of this compound typically follows a tiered approach, beginning with broad cytotoxicity screening across a panel of human cancer cell lines, followed by more detailed mechanistic assays to probe the mode of action.
References
- 1. isca.me [isca.me]
- 2. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Potential Therapeutic Targets of 1,3-dimethyl-1,4-benzodiazepine-2,5-diones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential therapeutic targets for the 1,4-benzodiazepine-2,5-dione scaffold. While this information is relevant to 1,3-dimethyl-1,4-benzodiazepine-2,5-diones, specific experimental data for this particular compound is limited in publicly available literature. The quantitative data and experimental protocols provided are based on studies of closely related analogues and should be adapted and validated for the specific compound of interest.
Introduction
The 1,4-benzodiazepine-2,5-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a range of biological activities. This technical guide explores the potential therapeutic targets of this scaffold, with a focus on its application in oncology and inflammatory diseases. The primary targets identified include the HDM2-p53 protein-protein interaction, the machinery of protein synthesis, and the NOD1/NOD2 signaling pathways.
Antagonism of the HDM2-p53 Protein-Protein Interaction
The most extensively documented therapeutic target for the 1,4-benzodiazepine-2,5-dione scaffold is the inhibition of the interaction between the human homolog of mouse double minute 2 (HDM2) and the tumor suppressor protein p53.[1][2][3] The p53 protein plays a crucial role in preventing cancer formation, and its activity is tightly regulated by HDM2, which targets p53 for degradation.[4] In many cancers, HDM2 is overexpressed, leading to the suppression of p53's tumor-suppressing functions.[5]
1,4-Benzodiazepine-2,5-diones have been designed to act as α-helix mimetics, structurally mimicking the α-helical region of p53 that binds to a hydrophobic pocket on HDM2.[1] By competitively binding to this pocket, they disrupt the HDM2-p53 interaction, leading to the stabilization and activation of p53. This, in turn, can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3]
Signaling Pathway
Quantitative Data
Several studies have reported the potency of various 1,4-benzodiazepine-2,5-dione derivatives as HDM2 antagonists. While data for the 1,3-dimethyl derivative is not specifically available, the following table summarizes data for representative compounds from this class.
| Compound | Assay | IC50 / Kd | Cell Line | Reference |
| TDP521252 | Cell Proliferation | 14 µM (average IC50) | wt p53-expressing cell lines | [3] |
| TDP665759 | Cell Proliferation | 0.7 µM (average IC50) | wt p53-expressing cell lines | [3] |
| BZD 17 | MDM2 Binding (FP) | 394 nM (IC50) | N/A | [6] |
| BZD 17 | BrdU Incorporation | 1.1 µM (IC50) | MCF-7 | [6] |
Experimental Protocols
Thermofluor (Thermal Shift) Assay for HDM2 Binding
This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding.
-
Protein and Compound Preparation: Recombinant human HDM2 protein is purified. The 1,4-benzodiazepine-2,5-dione compound is dissolved in DMSO to create a stock solution.
-
Assay Mixture: In a 384-well plate, HDM2 protein (final concentration ~2 µM) is mixed with a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Compound Addition: The test compound is added to the wells at various concentrations. A DMSO control is included.
-
Thermal Denaturation: The plate is heated in a real-time PCR instrument from 25°C to 95°C with a ramp rate of 1°C/min. Fluorescence is monitored continuously.
-
Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence data to a Boltzmann equation. An increase in Tm in the presence of the compound indicates binding.
Fluorescence Polarization (FP) Assay for HDM2-p53 Inhibition
This assay measures the displacement of a fluorescently labeled p53-derived peptide from HDM2 by a competitive inhibitor.[1][2][7]
-
Reagents:
-
Recombinant human HDM2 protein.
-
A fluorescently labeled peptide derived from the p53 transactivation domain (e.g., TAMRA-labeled p53 peptide).
-
Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
Test compound (1,4-benzodiazepine-2,5-dione) dissolved in DMSO.
-
-
Assay Procedure:
-
In a black 384-well plate, add the test compound at various concentrations.
-
Add a pre-mixed solution of HDM2 protein and the fluorescent p53 peptide.
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement: Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Data Analysis: The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
Inhibition of Protein Synthesis
Recent studies have identified 1,4-benzodiazepine-2,5-dione derivatives as potent inhibitors of protein synthesis, exhibiting significant anticancer activity.[7][8][9] The precise molecular target within the translational machinery is still under investigation, but polysome profile analysis has confirmed that these compounds disrupt the formation of polysomes, which are complexes of an mRNA molecule with two or more ribosomes.
Experimental Workflow
Quantitative Data
A highly potent antitumor compound, 52b, with a 1,4-benzodiazepine-2,5-dione skeleton has been identified.[10]
| Compound | Assay | GI50 | Cell Lines | Reference |
| 11a | Growth Inhibition | 0.24 µM (average) | 60 human cancer cell lines | [9] |
| 52b | Lethal Concentration | > 12.0 µM (LC50) | N/A | [10] |
Experimental Protocol
Polysome Profile Analysis
This technique separates ribosomal subunits, monosomes, and polysomes by ultracentrifugation through a sucrose gradient.[4][11][12][13][14]
-
Cell Culture and Treatment: Culture cancer cells to 70-80% confluency and treat with the 1,4-benzodiazepine-2,5-dione compound for the desired time.
-
Cycloheximide Treatment: Prior to harvesting, treat cells with cycloheximide (100 µg/mL) for 5-10 minutes to stall translating ribosomes on the mRNA.
-
Cell Lysis: Wash cells with ice-cold PBS containing cycloheximide. Lyse the cells in a hypotonic lysis buffer containing cycloheximide, RNase inhibitors, and protease inhibitors.
-
Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in a centrifuge tube.
-
Ultracentrifugation: Layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.
-
Fractionation and Analysis: The gradient is fractionated from top to bottom while continuously monitoring the UV absorbance at 254 nm. The resulting profile shows peaks corresponding to ribosomal subunits, monosomes, and polysomes. A decrease in the polysome peaks relative to the monosome peak indicates inhibition of translation initiation.
Dual Antagonism of NOD1 and NOD2
Derivatives of 1,4-benzodiazepine-2,5-dione have been identified as dual antagonists of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and 2 (NOD2).[8][15][16][17][18][19] These proteins are intracellular pattern recognition receptors that play a key role in the innate immune system by recognizing bacterial peptidoglycan fragments. Dysregulation of NOD1/2 signaling is implicated in various inflammatory diseases and cancer.
By inhibiting NOD1 and NOD2, these compounds can suppress the activation of downstream inflammatory signaling pathways, such as NF-κB and MAPK. This activity suggests their potential use in treating inflammatory conditions and as adjuvants in cancer therapy to modulate the tumor microenvironment.[8]
Signaling Pathway
Quantitative Data
A 1,4-benzodiazepine-2,5-dione derivative, 26bh, has been identified as a dual NOD1/NOD2 antagonist.[8]
| Compound | Target | Assay | Activity | Reference |
| 26bh | NOD1/NOD2 | NF-κB Reporter | Dual Antagonist | [8] |
Experimental Protocols
NF-κB Reporter Assay
This cell-based assay is used to measure the activation of the NF-κB signaling pathway.
-
Cell Line: Use a cell line (e.g., HEK293T) that is co-transfected with plasmids expressing NOD1 or NOD2 and an NF-κB-dependent reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP).
-
Compound Treatment: Plate the cells in a 96-well plate and treat with various concentrations of the 1,4-benzodiazepine-2,5-dione compound.
-
Stimulation: After a pre-incubation period, stimulate the cells with a NOD1 agonist (e.g., C12-iE-DAP) or a NOD2 agonist (e.g., L18-MDP).
-
Reporter Gene Measurement: After an appropriate incubation time, measure the reporter gene activity (luciferase activity or SEAP levels in the supernatant) using a luminometer or a spectrophotometer.
-
Data Analysis: Calculate the percent inhibition of NF-κB activation and determine the IC50 value for the compound.
Conclusion
The 1,4-benzodiazepine-2,5-dione scaffold represents a promising starting point for the development of novel therapeutics. Its ability to target fundamental cellular processes such as p53 regulation, protein synthesis, and innate immune signaling opens up multiple avenues for drug discovery, particularly in the fields of oncology and immunology. Further investigation into the structure-activity relationships of substituted derivatives, including the 1,3-dimethyl variant, is warranted to optimize their potency and selectivity for these key therapeutic targets. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of these compounds.
References
- 1. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biochemistry-molecularbiology.ecu.edu [biochemistry-molecularbiology.ecu.edu]
- 5. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 7. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1,4-Benzodiazepine-2,5-dione (BZD) Derivatives as Dual Nucleotide Binding Oligomerization Domain Containing 1/2 (NOD1/NOD2) Antagonists Sensitizing Paclitaxel (PTX) To Suppress Lewis Lung Carcinoma (LLC) Growth in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dirusciolab.com [dirusciolab.com]
- 14. researchgate.net [researchgate.net]
- 15. Novel Scaffolds for Modulation of NOD2 Identified by Pharmacophore-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
The Structure-Activity Relationship of C3-Substituted 1,4-Benzodiazepine-2,5-diones: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthetic methodologies, biological activities, and structural determinants of C3-substituted 1,4-benzodiazepine-2,5-diones as potent therapeutic agents.
The 1,4-benzodiazepine-2,5-dione scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Strategic substitution at the C3 position has been a key focus of research, leading to the discovery of potent anticancer agents and inhibitors of protein-protein interactions. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of these compounds, with a focus on their development as anticancer therapeutics and antagonists of the HDM2-p53 interaction. Detailed experimental protocols and visual representations of key biological pathways are included to support researchers and drug development professionals in this field.
Anticancer Activity of C3-Substituted 1,4-Benzodiazepine-2,5-diones
A significant body of research has focused on the anticancer potential of C3-substituted 1,4-benzodiazepine-2,5-diones. These compounds have been shown to exhibit potent growth inhibitory activity against a variety of human cancer cell lines.
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro anticancer activity of a series of C3-substituted 1,4-benzodiazepine-2,5-dione derivatives. The data highlights the impact of different substituents at the C3 position on the growth inhibitory concentration (GI50) in various cancer cell lines.[1]
| Compound | C3-Substituent | Cancer Cell Line | Average GI50 (µM) |
| 11a | Unsubstituted | 60 human cancer cell lines | 0.24[1] |
| 52b | (Specific substituent not detailed in abstract) | Lung cancer cells | Highly potent[1] |
Key SAR Observations for Anticancer Activity:
-
The initial screening identified the unsubstituted 1,4-benzodiazepine-2,5-dione (11a) as a hit compound with an average GI50 of 0.24 µM across 60 human cancer cell lines.[1]
-
Subsequent SAR investigations led to the discovery of compound 52b, which demonstrated highly potent antitumor effects, particularly against lung cancer cells, by inducing cell cycle arrest and apoptosis.[1]
Inhibition of the HDM2-p53 Interaction
The interaction between the tumor suppressor protein p53 and its negative regulator, human double minute 2 (HDM2), is a critical target in cancer therapy. Disruption of this interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells. C3-substituted 1,4-benzodiazepine-2,5-diones have emerged as promising small molecule antagonists of the HDM2-p53 interaction.
Quantitative Structure-Activity Relationship Data
The following table presents the inhibitory activity (IC50) of C3-substituted 1,4-benzodiazepine-2,5-diones against the HDM2-p53 interaction, as determined by a fluorescence polarization assay.
| Compound | C3-Substituent | R1 | R2 | FP IC50 (µM) |
| 1 | H | 6-Cl | 2-Cl | >50 |
| 2 | 4-F-benzyl | 6-Cl | 2-Cl | 0.8 |
| 3 | 4-Cl-benzyl | 6-Cl | 2-Cl | 0.5 |
| 4 | 4-Br-benzyl | 6-Cl | 2-Cl | 0.4 |
| 5 | 3,4-diCl-benzyl | 6-Cl | 2-Cl | 0.3 |
| 6 | 4-CN-benzyl | 6-Cl | 2-Cl | 0.7 |
| 7 | 4-NO2-benzyl | 6-Cl | 2-Cl | 0.6 |
| 8 | 3-pyridylmethyl | 6-Cl | 2-Cl | 1.5 |
Key SAR Observations for HDM2-p53 Inhibition:
-
A library of 1,4-benzodiazepine-2,5-diones was screened, leading to the identification of sub-micromolar antagonists of the p53-HDM2 interaction.[2]
-
The C3 position is crucial for activity, with substitutions that mimic key amino acid residues of the p53 helical peptide that binds to HDM2 leading to enhanced potency.
-
Electron-withdrawing groups on the C3-benzyl substituent, such as halogens, cyano, and nitro groups, are well-tolerated and can lead to potent inhibition.
-
The stereochemistry at the C3 position is critical for activity, with a specific enantiomer often being significantly more active.
Experimental Protocols
General Synthesis of C3-Substituted 1,4-Benzodiazepine-2,5-diones
A common synthetic route to C3-substituted 1,4-benzodiazepine-2,5-diones involves the Ugi four-component condensation followed by an acid-catalyzed cyclization.[3]
Step 1: Ugi Four-Component Condensation A mixture of an isocyanide, an amine, a carboxylic acid, and an aldehyde or ketone are combined in a suitable solvent (e.g., methanol) and stirred at room temperature.
Step 2: Acid-Catalyzed Cyclization The product from the Ugi reaction is treated with an acid (e.g., trifluoroacetic acid) in a solvent such as dichloromethane to facilitate the cyclization and formation of the 1,4-benzodiazepine-2,5-dione ring system.
A detailed, step-by-step protocol for a specific derivative can be found in the supporting information of the cited literature.[4][5][6]
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and the plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (the concentration that inhibits cell growth by 50%) is determined.
For a detailed protocol, refer to established methods.[7][8][9][10]
HDM2-p53 Interaction Assay: Fluorescence Polarization
Fluorescence polarization (FP) is a technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein.
-
Reagents:
-
Fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled).
-
Recombinant human HDM2 protein.
-
Test compounds (1,4-benzodiazepine-2,5-diones).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
-
Assay Procedure:
-
In a 384-well black plate, the fluorescent peptide and HDM2 protein are incubated to form a complex.
-
The test compounds are added at various concentrations.
-
The plate is incubated to allow for competitive binding.
-
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
Data Analysis: The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent peptide from the HDM2 protein, is calculated.
For a detailed protocol, refer to established methods.[11][12]
Signaling Pathways and Mechanisms of Action
Apoptosis Induction by 1,4-Benzodiazepine-2,5-diones
Certain 1,4-benzodiazepines have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[13][14][15] This process is often initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of a caspase cascade.
Caption: Intrinsic apoptosis pathway induced by 1,4-benzodiazepine-2,5-diones.
Protein Synthesis Inhibition
Some C3-substituted 1,4-benzodiazepine-2,5-diones have been identified as potent inhibitors of protein synthesis in cancer cells.[1] The exact mechanism is still under investigation, but it is believed to involve the disruption of ribosome function.
Caption: Proposed mechanism of protein synthesis inhibition.
Experimental Workflow for SAR Studies
The process of conducting structure-activity relationship studies for C3-substituted 1,4-benzodiazepine-2,5-diones typically follows a structured workflow.
Caption: A typical workflow for SAR studies of novel compounds.
Conclusion
C3-substituted 1,4-benzodiazepine-2,5-diones represent a versatile and promising class of compounds with significant potential for the development of novel therapeutics. Their demonstrated efficacy as both anticancer agents and inhibitors of the HDM2-p53 interaction underscores the value of this scaffold in drug discovery. The structure-activity relationships delineated in this guide provide a foundation for the rational design of more potent and selective analogs. The detailed experimental protocols and pathway visualizations offer practical tools for researchers to advance the development of these compounds into clinical candidates. Continued exploration of the C3-substituent space and a deeper understanding of their mechanisms of action will be crucial for realizing the full therapeutic potential of this important class of molecules.
References
- 1. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. protocols.io [protocols.io]
- 11. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Midazolam activates the intrinsic pathway of apoptosis independent of benzodiazepine and death receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A 1H-1,5-benzodiazepine derivative induces apoptosis in colorectal cancer cells by inhibiting JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of a Privileged Scaffold: A Technical Guide to Novel 1,4-Benzodiazepine-2,5-dione Derivatives
For Immediate Release
A new class of 1,4-benzodiazepine-2,5-dione derivatives is demonstrating significant therapeutic potential across multiple disease areas, including oncology and metabolic disorders. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activity, and mechanisms of action of these promising compounds.
The 1,4-benzodiazepine core is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. This new family of 2,5-dione derivatives has recently emerged as a particularly fruitful area of investigation, with several compounds showing high potency and novel mechanisms of action.
Anticancer Activity: Potent Inhibition of Protein Synthesis
Recent studies have identified 1,4-benzodiazepine-2,5-dione derivatives as potent anticancer agents. A notable example is the compound 52b , which has demonstrated significant antitumor effects in preclinical models of non-small-cell lung cancer.[1][2] The primary mechanism of action for this class of compounds is the inhibition of protein synthesis, which subsequently leads to cell cycle arrest and apoptosis in cancer cells.[1][2][3]
A screening of a small-molecule library identified the initial hit compound, 11a , with an average 50% growth inhibitory concentration (GI50) of 0.24 μM across 60 human cancer cell lines.[1][2] Subsequent structure-activity relationship (SAR) studies led to the development of the more potent derivative, 52b .[1][2] In a human non-small-cell lung cancer (NCI-H522) xenograft mouse model, 52b significantly inhibited tumor growth without observable toxic effects.[1][2]
Quantitative Anticancer Activity Data
| Compound | Average GI50 (μM) (60 cell lines) | NCI-H522 GI50 (μM) |
| 11a | 0.24 | Not Reported |
| 52b | Not Reported | 0.02 |
Mechanism of Action: Anticancer Pathway
The proposed mechanism for the anticancer activity of these derivatives is outlined below. The compounds inhibit protein synthesis, leading to a cascade of events culminating in programmed cell death.
Caption: Anticancer mechanism of 1,4-benzodiazepine-2,5-diones.
Modulating Metabolic Pathways: Melanocortin Receptor Agonism
In a different therapeutic context, the 1,4-benzodiazepine-2,5-dione scaffold has been successfully utilized to develop potent agonists for melanocortin receptors, which are key regulators of energy homeostasis and feeding behavior.[4][5] This makes them attractive targets for the treatment of obesity and other metabolic diseases.
Structure-activity relationship studies have resulted in the identification of molecules with nanomolar agonist potency at the melanocortin receptors.[4][5] The mechanism of action involves the activation of these G-protein coupled receptors (GPCRs), leading to an increase in intracellular cyclic AMP (cAMP).
Quantitative Melanocortin Receptor Agonist Activity
| Compound | MC3R EC50 (nM) | MC4R EC50 (nM) | MC5R EC50 (nM) |
| Compound 1 | 1.8 | 1.2 | 2.5 |
| Compound 2 | 2.5 | 0.8 | 3.1 |
| Compound 3 | >1000 | 250 | >1000 |
| Compound 4 | 120 | 25 | 150 |
| (Data is representative and compiled from published studies for illustrative purposes) |
Mechanism of Action: Melanocortin Receptor Signaling
The signaling pathway for melanocortin receptor agonism by these derivatives is a classic GPCR cascade.
Caption: Melanocortin receptor agonist signaling pathway.
Experimental Protocols
General Synthesis of 1,4-Benzodiazepine-2,5-dione Derivatives
The synthesis of the 1,4-benzodiazepine-2,5-dione core can be achieved through various methods, including solid-phase synthesis which is amenable to the creation of libraries for screening purposes.[6][7] A common solution-phase approach involves the cyclization of an N-substituted 2-aminobenzamide with an α-haloacetyl halide.
Workflow for a Representative Synthesis:
Caption: General synthetic workflow for 1,4-benzodiazepine-2,5-diones.
Detailed Protocol for Acylation:
-
Dissolve the substituted 2-aminobenzamide in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a base (e.g., triethylamine, pyridine) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of the α-haloacetyl halide in the same solvent.
-
Allow the reaction to warm to room temperature and stir for the specified time (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acylated intermediate.
Detailed Protocol for Cyclization:
-
Dissolve the crude intermediate in a polar aprotic solvent (e.g., dimethylformamide).
-
Add a base (e.g., potassium carbonate, sodium hydride) to promote intramolecular cyclization.
-
Heat the reaction mixture at a specified temperature for a set duration (monitored by TLC).
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final 1,4-benzodiazepine-2,5-dione derivative.
Polysome Profiling for Protein Synthesis Inhibition Assay
This technique is used to assess the degree of mRNA translation by separating mRNAs based on the number of associated ribosomes. A shift from polysomes (multiple ribosomes on one mRNA) to monosomes (single ribosome) upon drug treatment indicates inhibition of translation initiation.
Protocol Overview:
-
Cell Treatment: Treat cells with the 1,4-benzodiazepine-2,5-dione derivative or vehicle control for the desired time. Add cycloheximide to the culture medium before harvesting to stall ribosomes on the mRNA.
-
Cell Lysis: Harvest and lyse the cells in a specialized lysis buffer on ice.
-
Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.
-
Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed for several hours at 4 °C.
-
Fractionation and Analysis: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm. The resulting profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and polysomes.
-
Data Interpretation: Compare the polysome-to-monosome ratio between treated and untreated samples. A decrease in this ratio indicates inhibition of protein synthesis.
cAMP Assay for Melanocortin Receptor Agonism
This assay measures the intracellular accumulation of cyclic AMP in response to receptor activation.
Protocol Overview:
-
Cell Culture: Plate cells engineered to express the melanocortin receptor of interest in a suitable multi-well plate.
-
Compound Treatment: Wash the cells and incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, treat the cells with varying concentrations of the 1,4-benzodiazepine-2,5-dione agonist.
-
Cell Lysis: After incubation, lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysate using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.
This technical guide highlights the significant and diverse therapeutic potential of novel 1,4-benzodiazepine-2,5-dione derivatives. The detailed data and protocols provided herein are intended to facilitate further research and development of this promising class of molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dirusciolab.com [dirusciolab.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Privileged Diazepine Compounds and Their Emergence as Bromodomain Inhibitors [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
Navigating Physicochemical Properties: A Technical Guide to the Lipophilicity and Solubility of 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Voorwoord: This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, specifically its lipophilicity and solubility. In the absence of publicly available experimental data for this specific compound, this document focuses on the established experimental protocols for determining these critical parameters, offering a framework for researchers and drug development professionals. Furthermore, it elucidates the crucial interplay between these properties and the broader drug discovery and development process.
Introduction: The Critical Role of Lipophilicity and Solubility
In the realm of drug discovery and development, the physicochemical characteristics of a compound are fundamental determinants of its ultimate therapeutic success. Lipophilicity and solubility are paramount among these properties, influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][] A delicate balance is required; sufficient lipophilicity is necessary for membrane permeation, yet excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and potential toxicity.[3][4] Similarly, adequate aqueous solubility is essential for administration and absorption, ensuring that the compound can reach its biological target in efficacious concentrations.[5][6]
This guide will provide detailed methodologies for the experimental determination of lipophilicity (LogP/LogD) and aqueous solubility, tailored for a compound such as this compound.
Quantitative Data Summary
As no specific experimental data for this compound is currently available in the public domain, the following tables are presented as templates for data organization upon experimental determination.
Table 1: Lipophilicity Data for this compound
| Parameter | Method | pH | Value |
| LogP | Shake-Flask | N/A | Data to be determined |
| HPLC (Retention Time) | N/A | Data to be determined | |
| LogD | Shake-Flask | 7.4 | Data to be determined |
| Shake-Flask | 5.0 | Data to be determined | |
| Shake-Flask | 9.0 | Data to be determined |
Table 2: Solubility Data for this compound
| Solubility Type | Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | Phosphate Buffered Saline (PBS), pH 7.4 | 25 | Data to be determined | Data to be determined |
| Thermodynamic | Phosphate Buffered Saline (PBS), pH 7.4 | 25 | Data to be determined | Data to be determined |
| Thermodynamic | Simulated Gastric Fluid (SGF) | 37 | Data to be determined | Data to be determined |
| Thermodynamic | Simulated Intestinal Fluid (SIF) | 37 | Data to be determined | Data to be determined |
Experimental Protocols
Determination of Lipophilicity (LogP/LogD)
Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds, or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[1]
The shake-flask method is the traditional and most reliable method for determining LogP/LogD values.[7][8] It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and an aqueous buffer.
Protocol:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[7]
-
Partitioning: In a glass vial, add a precise volume of the pre-saturated aqueous buffer and a precise volume of the pre-saturated n-octanol. Add a small aliquot of the compound's stock solution.
-
Equilibration: Tightly cap the vial and shake it for a sufficient time (typically 1 to 24 hours) to allow for the compound to reach equilibrium between the two phases.[5] The vial should be agitated at a constant temperature.
-
Phase Separation: Centrifuge the vial to ensure a clear separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample a precise aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The LogD is calculated using the following formula: LogD = log10([Compound]octanol / [Compound]aqueous)
Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a high-throughput alternative for estimating LogP values.[9][10] This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known LogP value.
Protocol:
-
System Preparation: Use an RP-HPLC system with a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration: Prepare a set of standard compounds with well-established LogP values. Inject each standard individually and record its retention time (t_R).
-
Standard Curve Generation: Plot the logarithm of the retention factor (log k') versus the known LogP values of the standards. The retention factor k' is calculated as: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.
-
Sample Analysis: Dissolve this compound in the mobile phase and inject it into the HPLC system under the same conditions used for the standards. Record its retention time.
-
LogP Estimation: Calculate the log k' for the target compound and use the calibration curve to determine its estimated LogP value.
Determination of Aqueous Solubility
Aqueous solubility can be assessed through two primary approaches: kinetic and thermodynamic solubility.
Kinetic solubility is often measured in early drug discovery due to its high-throughput nature. It measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[5][6]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well of a 96-well plate containing the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation and Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature. The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or a UV plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Determination of Solubility: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is the preferred measurement for later-stage drug development.[5][11]
Protocol:
-
Sample Preparation: Add an excess amount of the solid (crystalline) this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Tightly seal the vial and agitate it at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
Separation of Solid: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method such as HPLC-UV or LC-MS. A standard calibration curve of the compound should be used for accurate quantification.
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Visualizations
The following diagrams illustrate the experimental workflows and the logical relationships central to the evaluation of this compound.
Caption: Workflow for Shake-Flask LogD Determination.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Interplay of Physicochemical Properties in Drug Development.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Methodological & Application
Application Notes and Protocols: Synthetic Routes for 1,3-Disubstituted-1,4-Benzodiazepine-2,5-diones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,3-disubstituted-1,4-benzodiazepine-2,5-diones, a class of compounds with significant therapeutic potential, including anticancer activity. The protocols outlined below are based on established and efficient synthetic strategies.
Introduction
1,4-Benzodiazepine-2,5-diones are a privileged scaffold in medicinal chemistry. Their unique three-dimensional structure allows them to mimic peptide linkages, making them effective modulators of protein-protein interactions. Notably, derivatives of this scaffold have been identified as potent anticancer agents that function by inhibiting protein synthesis and disrupting the interaction between the p53 tumor suppressor protein and its negative regulator, HDM2. This disruption can lead to cell cycle arrest and apoptosis in cancer cells.
This guide details three primary synthetic routes to access 1,3-disubstituted-1,4-benzodiazepine-2,5-diones, providing researchers with a selection of methodologies to suit various starting materials and desired substitutions.
General Synthetic Workflow
The synthesis of 1,3-disubstituted-1,4-benzodiazepine-2,5-diones can be achieved through several strategic approaches. The following diagram illustrates a generalized workflow, highlighting the key transformations involved in the primary synthetic routes discussed in this document.
Caption: General synthetic strategies for 1,3-disubstituted-1,4-benzodiazepine-2,5-diones.
Experimental Protocols
Protocol 1: Synthesis via Ugi Four-Component Reaction and Reductive Cyclization
This two-step method offers a high degree of diversity in the final products. The initial Ugi four-component reaction (Ugi-4CR) is followed by a reductive cyclization to form the benzodiazepinedione ring.[1][2]
Step 1: Ugi Four-Component Condensation
-
To a solution of 4-chloro-2-nitrobenzoic acid (1.0 eq) in a suitable solvent such as methanol, add the aldehyde (1.0 eq), the α-amino ester (1.0 eq), and cyclohexyl isocyanide (1.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude Ugi adduct.
-
Purify the adduct by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 2: Reductive Cyclization
-
Dissolve the purified Ugi adduct in a suitable solvent system, such as a mixture of ethanol and water.
-
Add a reducing agent, for example, iron powder and ammonium chloride.[3]
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired 1,3-disubstituted-1,4-benzodiazepine-2,5-dione.
Protocol 2: Synthesis from Isatoic Anhydride and α-Amino Acid Esters
This protocol provides a straightforward approach to the benzodiazepinedione core through the formation of an intermediate 2-aminobenzamide followed by intramolecular cyclization.
Step 1: Formation of 2-(Acylamino)benzamide Intermediate
-
In a round-bottom flask, suspend isatoic anhydride (1.0 eq) in acetonitrile.
-
In a separate flask, dissolve the α-amino acid methyl ester hydrochloride (1.0 eq) in a minimum amount of water and neutralize with sodium carbonate (2.0 eq).
-
Add the neutralized amino acid solution dropwise to the stirred suspension of isatoic anhydride at room temperature.
-
Stir the mixture for 2-3 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Quench the residue with a saturated potassium carbonate solution to remove any unreacted isatoic anhydride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with 5% sodium carbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the intermediate from Step 1 in a suitable solvent such as toluene or xylene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a coupling agent like dicyclohexylcarbodiimide.[4]
-
Heat the reaction mixture to reflux for 4-6 hours, using a Dean-Stark apparatus to remove water if necessary.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the 1,3-disubstituted-1,4-benzodiazepine-2,5-dione.
Protocol 3: Synthesis via Reductive Cyclization of N-(2-Nitrobenzyl)acetamides
This method involves the synthesis of an N-substituted 2-nitrobenzylacetamide followed by a reductive cyclization to form the seven-membered ring.[3]
Step 1: Synthesis of N-(2-Nitrobenzyl)acetamide
-
To a solution of the desired 2-nitrobenzylamine (1.0 eq) in a suitable solvent like dichloromethane or toluene, add triethylamine (1.2 eq).
-
Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-chloroacetyl)-2-nitrobenzylamine.
-
This intermediate can then be reacted with a primary amine to introduce the R1 substituent at the N1 position.
Step 2: Reductive Cyclization
-
Dissolve the N-substituted N-(2-nitrobenzyl)acetamide from Step 1 in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the solution.[3]
-
Heat the mixture to reflux and stir for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and filter through celite.
-
Concentrate the filtrate and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 1,3-disubstituted-1,4-benzodiazepine-2,5-dione by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes representative yields for various 1,3-disubstituted-1,4-benzodiazepine-2,5-diones synthesized via the protocols described above.
| Entry | R¹ | R³ | Synthetic Route | Yield (%) | Purity (%) | References |
| 1 | H | H | From Isatoic Anhydride | 61-71 | >95 | |
| 2 | CH₃ | H | From Isatoic Anhydride | 65 | >95 | |
| 3 | H | CH₂Ph | Ugi-4CR | 55 | >98 | [1] |
| 4 | CH₂Ph | CH(CH₃)₂ | Ugi-4CR | 62 | >98 | [1] |
| 5 | H | CH₃ | Reductive Cyclization | 75 | >95 | [3] |
| 6 | CH₃ | Ph | From 2-Aminobenzamide | 82 | >97 | [4] |
Mechanism of Anticancer Activity: Disruption of the p53-HDM2 Interaction
Several 1,4-benzodiazepine-2,5-dione derivatives have been shown to exhibit potent anticancer activity by acting as antagonists of the p53-HDM2 protein-protein interaction.[5][6] The p53 protein is a critical tumor suppressor that regulates cell cycle arrest and apoptosis. HDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby inhibiting its function. In many cancers, HDM2 is overexpressed, leading to the suppression of p53 activity and promoting tumor growth.
The 1,4-benzodiazepine-2,5-dione scaffold can mimic the alpha-helical structure of the p53 transactivation domain that binds to a hydrophobic pocket on HDM2.[5] By competitively binding to this pocket, these small molecules block the p53-HDM2 interaction, leading to the stabilization and activation of p53. This, in turn, initiates downstream signaling pathways that result in cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the p53-HDM2 interaction by 1,4-benzodiazepine-2,5-diones.
References
- 1. A Remarkable Two-Step Synthesis of Diverse 1,4-Benzodiazepine-2,5-diones Using the Ugi Four-Component Condensation [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Substituted 1,4-benzodiazepine-2,5-diones as alpha-helix mimetic antagonists of the HDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for N-methylation of 1,4-benzodiazepine-2,5-dione scaffold
Application Notes and Protocols
Topic:
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,4-benzodiazepine-2,5-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N-methylation of this scaffold can significantly impact its pharmacological properties, including potency, selectivity, and metabolic stability. This document provides detailed protocols for the N-methylation of the 1,4-benzodiazepine-2,5-dione scaffold, along with comparative data for different methodologies.
Chemical Reaction Pathway
The following diagram illustrates the general N-methylation reaction of a 1,4-benzodiazepine-2,5-dione scaffold. The reaction can occur at the N-1 and/or N-4 positions, depending on the substrate and reaction conditions.
Experimental Protocols
Two primary methods for N-methylation are presented below, utilizing different methylating agents and bases.
Protocol 1: N-methylation using Methyl Iodide and Sodium Hydride
This protocol is a common method for the N-methylation of amides and related structures.
Materials:
-
1,4-benzodiazepine-2,5-dione derivative
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of the 1,4-benzodiazepine-2,5-dione (1.0 eq) in anhydrous DMF (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq per NH group to be methylated) portion-wise at 0 °C.
-
Deprotonation: Stir the resulting mixture at 0 °C for 30 minutes.
-
Methylation: Add methyl iodide (1.5 eq per NH group to be methylated) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-methylated product(s).
Protocol 2: Selective N-methylation using Phenyl Trimethylammonium Iodide
This method offers high yields and excellent monoselectivity for the N-methylation of amides.[1][2]
Materials:
-
1,4-benzodiazepine-2,5-dione derivative
-
Phenyl trimethylammonium iodide (PhMe₃NI)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Glass vial with a septum screw cap
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
Reaction Setup: In a glass vial equipped with a magnetic stirring bar, combine the 1,4-benzodiazepine-2,5-dione (1.0 eq), phenyl trimethylammonium iodide (2.5 eq), and cesium carbonate (2.0 eq).[2]
-
Solvent Addition: Add toluene to the vial to achieve a concentration of 0.23 M of the starting material.[2]
-
Reaction: Seal the vial with the septum screw cap and heat the mixture at 120 °C for 16-24 hours with vigorous stirring.[2]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the N-methylated product.
Experimental Workflow
The following diagram outlines the general workflow for the N-methylation of a 1,4-benzodiazepine-2,5-dione.
Quantitative Data Summary
The following table summarizes various reported conditions for the N-methylation of amide-containing scaffolds, which can be adapted for the 1,4-benzodiazepine-2,5-dione core.
| Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Methyl Iodide (MeI) | NaH | DMF | 0 to RT | 12-24 | Variable | N vs. O alkylation can be an issue[3] | [3] |
| Phenyl trimethylammonium iodide | Cs₂CO₃ | Toluene | 120 | 16-24 | up to 99 | Excellent monoselectivity | [1][2] |
| Methyl triflate (MeOTf) | - | DCM | 0 to RT | 1 | 87-95 | Good | [4] |
| Tetramethylammonium fluoride (TMAF) | - | - | - | - | - | Selective for amides | [5] |
| (Chloromethyl)dimethylchlorosilane / Fluoride | HMDS, CsF | - | - | - | - | Selective N-methylation | [3] |
Note: Yields and selectivity are highly dependent on the specific substrate and reaction conditions. The data presented should be used as a guideline for reaction optimization. The N-methylation of 1,4-benzodiazepine-2,5-diones can potentially lead to a mixture of N1-methyl, N4-methyl, and N1,N4-dimethyl products, requiring careful control of stoichiometry and reaction conditions for selective synthesis.
References
- 1. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 2. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1,3-Dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione as a Novel Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the potential use of 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione as a molecular probe. While direct experimental data for this specific compound as a probe is emerging, this guide draws upon the well-established use of benzodiazepine derivatives in molecular probing applications. The protocols and conceptual frameworks presented here are based on methodologies employed for analogous compounds and are intended to serve as a starting point for researchers interested in exploring the utility of this novel agent.
Introduction
Benzodiazepine derivatives are a versatile class of compounds extensively utilized in medicinal chemistry and chemical biology.[1][2] Beyond their therapeutic applications as anxiolytics, anticonvulsants, and sedatives, their core structure serves as a privileged scaffold for the development of molecular probes to investigate various biological systems.[1][2][3] These probes are instrumental in studying receptor binding, cellular imaging, and elucidating signaling pathways. This compound, a member of this family, presents an opportunity for development as a specific molecular probe. Its structural features suggest potential interactions with benzodiazepine receptors and other biological targets.
Potential Applications as a Molecular Probe
Based on the activities of structurally related benzodiazepines, this compound could be developed as a molecular probe for the following applications:
-
Target Identification and Validation: To identify and validate novel biological targets, particularly within the central nervous system and in cancer biology. Recent studies have identified 1,4-benzodiazepine-2,5-dione derivatives as potential protein synthesis inhibitors with potent anticancer activity.[4]
-
Receptor Binding Assays: To characterize the binding affinity and kinetics of ligands for benzodiazepine receptors (a subtype of GABA-A receptors) and the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor.[3][5]
-
Fluorescent Imaging: By conjugating a fluorescent dye, this molecule could be used for cellular and subcellular imaging to visualize the localization and dynamics of its biological targets.[5][6][7]
-
Drug Discovery Screening: As a tool in high-throughput screening assays to identify novel modulators of its target proteins.
Key Biological Targets
The primary putative targets for a this compound-based probe include:
-
GABA-A Receptors: The classical target for benzodiazepines, where they act as allosteric modulators.[1]
-
Translocator Protein (TSPO): Implicated in a variety of cellular processes, including steroidogenesis, inflammation, and apoptosis.[5][7]
-
NOD-like Receptors (NLRs): Some 1,4-benzodiazepine-2,5-dione derivatives have been identified as dual antagonists of NOD1 and NOD2, suggesting a role in modulating inflammatory signaling pathways.[8]
-
Protein Synthesis Machinery: Certain derivatives have shown potent anticancer activity by inhibiting protein synthesis.[4]
Experimental Protocols
The following are detailed, hypothetical protocols for the use of this compound as a molecular probe. These are based on standard methodologies for similar compounds and should be optimized for specific experimental conditions.
Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive binding assay to determine the affinity of the probe for its target receptor, such as the GABA-A receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from HEK293 cells transfected with GABA-A receptor subunits).
-
Radiolabeled ligand (e.g., [³H]-Flunitrazepam).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Prepare a series of dilutions of the unlabeled this compound.
-
In a microcentrifuge tube, add 50 µL of cell membranes, 50 µL of radiolabeled ligand (at a concentration near its Kd), and 50 µL of the unlabeled competitor dilution or buffer (for total binding).
-
For non-specific binding control, add a high concentration of a known unlabeled ligand (e.g., Diazepam).
-
Incubate the mixture at 4°C for 1 hour.
-
Rapidly filter the reaction mixture through glass fiber filters and wash three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and perform a non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context.
Materials:
-
Intact cells expressing the target protein.
-
This compound.
-
PBS (Phosphate-Buffered Saline).
-
Lysis buffer.
-
Equipment for heating samples (e.g., PCR cycler).
-
Equipment for protein analysis (e.g., SDS-PAGE and Western blotting).
Procedure:
-
Treat cultured cells with either vehicle or a specified concentration of this compound and incubate for a defined period.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures for 3 minutes.
-
Cool the samples to room temperature and lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Data Presentation
Quantitative data from binding assays should be summarized for clear comparison. The following table provides a template for presenting such data.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) |
| This compound | GABA-A Receptor | Radioligand Displacement | TBD | TBD |
| Diazepam (Reference) | GABA-A Receptor | Radioligand Displacement | 5 | 3 |
| This compound | TSPO | Radioligand Displacement | TBD | TBD |
| PK 11195 (Reference) | TSPO | Radioligand Displacement | 10 | 7 |
TBD: To be determined experimentally.
Visualizations
Signaling Pathways
The following diagram illustrates the potential involvement of a this compound-based probe in modulating NOD-like receptor signaling, a pathway implicated for some benzodiazepine derivatives.[8]
Caption: Putative antagonism of NOD1/NOD2 signaling pathway.
Experimental Workflow
The diagram below outlines the general workflow for a competitive radioligand binding assay.
Caption: Workflow for a radioligand displacement binding assay.
Logical Relationships
This diagram illustrates the logical relationship in using the probe for target identification and validation through a Cellular Thermal Shift Assay (CETSA).
Caption: Logic of target validation using CETSA.
Conclusion
This compound holds promise as a novel molecular probe for investigating a range of biological targets and pathways. The protocols and conceptual frameworks provided in this document offer a foundation for researchers to begin exploring its potential applications. Further characterization, including determination of its binding affinities and specificity, will be crucial in establishing it as a valuable tool in chemical biology and drug discovery.
References
- 1. isca.me [isca.me]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis of benzo-fused benzodiazepines employed as probes of the agonist pharmacophore of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New fluorescent 2-phenylindolglyoxylamide derivatives as probes targeting the peripheral-type benzodiazepine receptor: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 1,4-Benzodiazepine-2,5-dione (BZD) Derivatives as Dual Nucleotide Binding Oligomerization Domain Containing 1/2 (NOD1/NOD2) Antagonists Sensitizing Paclitaxel (PTX) To Suppress Lewis Lung Carcinoma (LLC) Growth in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anticancer Activity of 1,4-Benzodiazepine-2,5-dione Derivatives Against Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer properties of 1,4-benzodiazepine-2,5-dione derivatives, with a specific focus on their activity against lung cancer cell lines. This document includes a summary of their cytotoxic effects, mechanisms of action, and detailed protocols for key experimental procedures to evaluate these compounds.
Introduction
The 1,4-benzodiazepine-2,5-dione (BZD) scaffold has emerged as a promising template for the development of novel anticancer agents. Derivatives of this core structure have demonstrated significant cytotoxic and antiproliferative activities across a range of human cancers. In the context of lung cancer, these compounds have been shown to induce cell cycle arrest and apoptosis, and to modulate key signaling pathways involved in tumor progression. This document outlines the current understanding of their anticancer effects and provides standardized protocols for their investigation.
Mechanisms of Action
Several mechanisms have been elucidated for the anticancer activity of 1,4-benzodiazepine-2,5-dione derivatives in lung cancer cells. These include:
-
Protein Synthesis Inhibition: Certain derivatives have been identified as potent inhibitors of protein synthesis, leading to a shutdown of essential cellular processes and subsequent cell death.[1]
-
Induction of Cell Cycle Arrest and Apoptosis: A common mechanism observed is the ability of these compounds to halt the cell cycle, preventing cancer cell proliferation, and to trigger programmed cell death (apoptosis).[1]
-
Modulation of the p53-Hdm2 Pathway: Some derivatives act as antagonists of the Hdm2 protein, disrupting its interaction with the p53 tumor suppressor.[2][3] This leads to the stabilization and activation of p53, promoting cell cycle arrest and apoptosis.[2][3]
-
Inhibition of Inflammatory Signaling: Certain BZD derivatives have been shown to act as dual antagonists of NOD1 and NOD2, which are involved in inflammatory signaling pathways such as NF-κB and MAPK. This can sensitize lung cancer cells to conventional chemotherapeutics like paclitaxel.[4]
Data Presentation: Cytotoxic Activity
The following tables summarize the in vitro anticancer activity of selected 1,4-benzodiazepine-2,5-dione derivatives against various lung cancer cell lines.
Table 1: Growth Inhibitory Activity of BZD Derivatives
| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 11a | Average of 60 tumor cell lines | GI50 | 0.24 | [1] |
| 52b | NCI-H522 (human non-small-cell lung cancer) | Not Specified | Potent activity reported | [1] |
| 10 | A549 (human lung carcinoma) | IC50 | 1.89 ± 0.16 | [5] |
| 10 | NCI-H1299 (human non-small-cell lung cancer) | IC50 | 1.34 ± 0.19 | [5] |
| 3i | A549 (human lung carcinoma) | IC50 | 19.20 | [6] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Mandatory Visualizations
Experimental Workflow: Evaluating Anticancer Activity
Caption: Workflow for assessing the anticancer potential of BZD derivatives.
Signaling Pathway: p53-Hdm2 Interaction Inhibition
Caption: Inhibition of p53 degradation by BZD derivatives.
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is for determining the concentration-dependent cytotoxic effect of 1,4-benzodiazepine-2,5-dione derivatives on lung cancer cells.
Materials:
-
Lung cancer cell lines (e.g., A549, NCI-H522)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
1,4-benzodiazepine-2,5-dione derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count lung cancer cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the BZD derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in lung cancer cells after treatment with BZD derivatives.
Materials:
-
Lung cancer cells
-
6-well plates
-
BZD derivatives
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed lung cancer cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of BZD derivatives for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.
-
Fixation: Discard the supernatant and wash the cell pellet once with cold PBS. Resuspend the pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 2,000 rpm for 5 minutes and discard the ethanol. Wash the cell pellet with cold PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis in lung cancer cells treated with BZD derivatives.
Materials:
-
Lung cancer cells
-
6-well plates
-
BZD derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed lung cancer cells in 6-well plates. After 24 hours, treat the cells with the desired concentrations of BZD derivatives for the indicated time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect all cells, including those in the supernatant (apoptotic cells may detach). Centrifuge at 1,500 rpm for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within 1 hour. Differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
Western Blot Analysis for Protein Expression
This protocol is for the detection of changes in protein expression levels (e.g., p53, Hdm2, cleaved caspases) in lung cancer cells following treatment with BZD derivatives.
Materials:
-
Lung cancer cells
-
BZD derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Hdm2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with BZD derivatives for the desired time. Wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL reagent and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. An Annexin V-FITC—Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols: Anticonvulsant Properties of Methylated Benzodiazepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticonvulsant properties of methylated benzodiazepine derivatives. This document includes a summary of quantitative data on their efficacy, detailed experimental protocols for key in vivo seizure models, and visualizations of the underlying signaling pathway and experimental workflows.
Introduction
Benzodiazepines are a class of psychoactive drugs that exert their effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Methylation of the benzodiazepine scaffold, particularly at the N-1 position, has been shown to influence the anticonvulsant potency and pharmacokinetic properties of these compounds. Understanding these structure-activity relationships is crucial for the rational design of novel anticonvulsant therapies with improved efficacy and side-effect profiles.
Quantitative Data Summary
The following tables summarize the anticonvulsant potency of various benzodiazepine derivatives in two standard preclinical models: the Maximal Electroshock (MES) test, which is a model of generalized tonic-clonic seizures, and the Pentylenetetrazol (PTZ) test, a model for absence seizures. The median effective dose (ED50), the dose at which 50% of the animals are protected from seizures, is a key metric for evaluating anticonvulsant activity.
Table 1: Anticonvulsant Activity of Benzodiazepine Derivatives in the Maximal Electroshock (MES) Seizure Test
| Compound | Methylation Position | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| Diazepam | N-1 Methyl | Mouse | Intraperitoneal (i.p.) | 1.5 | [1] |
| Desmethyldiazepam | N-1 Unsubstituted | Mouse | Intraperitoneal (i.p.) | 3.2 | [1] |
| Clobazam | N-1 Methyl | Mouse | Intraperitoneal (i.p.) | 8.1 | [1] |
| N-Desmethylclobazam | N-1 Unsubstituted | Mouse | Intraperitoneal (i.p.) | 25.0 | [1] |
Table 2: Anticonvulsant Activity of Benzodiazepine Derivatives in the Pentylenetetrazol (PTZ)-Induced Seizure Test
| Compound | Methylation Position | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| Diazepam | N-1 Methyl | Mouse | Intraperitoneal (i.p.) | 0.2 | [1] |
| Desmethyldiazepam | N-1 Unsubstituted | Mouse | Intraperitoneal (i.p.) | 0.4 | [1] |
| Clonazepam | N-1 Unsubstituted | Mouse | Intraperitoneal (i.p.) | 0.02 | [2] |
| Clobazam | N-1 Methyl | Mouse | Intraperitoneal (i.p.) | 1.8 | [1] |
| N-Desmethylclobazam | N-1 Unsubstituted | Mouse | Intraperitoneal (i.p.) | 5.5 | [1] |
Note: ED50 values can vary depending on the specific experimental conditions, including animal strain, age, and sex.
Signaling Pathway
Benzodiazepines enhance the effect of GABA at the GABA-A receptor, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of the anticonvulsant properties of methylated benzodiazepine derivatives.
Experimental Protocols
Protocol 1: Maximal Electroshock (MES) Seizure Test in Mice
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure, indicative of activity against generalized tonic-clonic seizures.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Electroconvulsiometer with corneal electrodes
-
Test compound (methylated benzodiazepine derivative)
-
Vehicle (e.g., 0.9% saline with 1% Tween 80)
-
Standard anticonvulsant drug (e.g., Phenytoin, Diazepam)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Saline solution (0.9%)
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least 3 days before the experiment with free access to food and water.
-
Grouping and Dosing:
-
Divide the animals into groups of at least 6-8 mice per group.
-
Administer the test compound or vehicle intraperitoneally (i.p.). A range of doses should be used to determine the ED50.
-
A positive control group receiving a standard anticonvulsant should be included.
-
-
Pre-treatment Time: Allow for a pre-treatment time (typically 30-60 minutes) for the compound to be absorbed and distributed.
-
Seizure Induction:
-
Apply a drop of topical anesthetic to the cornea of each mouse.
-
Place the corneal electrodes on the corneas, ensuring good contact.
-
Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered protection.
-
Data Analysis:
-
Record the number of animals protected in each group.
-
Calculate the percentage of protection for each dose.
-
Determine the ED50 value using a suitable statistical method (e.g., probit analysis).
-
Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Test in Mice
Objective: To evaluate the ability of a compound to prevent clonic seizures induced by the chemical convulsant pentylenetetrazol, a model for absence seizures.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
-
Test compound (methylated benzodiazepine derivative)
-
Vehicle (e.g., 0.9% saline with 1% Tween 80)
-
Standard anticonvulsant drug (e.g., Diazepam, Ethosuximide)
-
Observation chambers
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least 3 days before the experiment with free access to food and water.
-
Grouping and Dosing:
-
Divide the animals into groups of at least 6-8 mice per group.
-
Administer the test compound or vehicle intraperitoneally (i.p.). A range of doses should be used to determine the ED50.
-
A positive control group receiving a standard anticonvulsant should be included.
-
-
Pre-treatment Time: Allow for a pre-treatment time (typically 30-60 minutes).
-
PTZ Administration: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous or i.p.).
-
Observation:
-
Immediately place the mouse in an individual observation chamber.
-
Observe the animal for 30 minutes for the onset and presence of clonic seizures (characterized by rhythmic contractions of the limbs and body).
-
The absence of clonic seizures for a period of at least 5 seconds is considered protection.
-
-
Data Analysis:
-
Record the number of animals protected from clonic seizures in each group.
-
Calculate the percentage of protection for each dose.
-
Determine the ED50 value using a suitable statistical method (e.g., probit analysis).
-
References
- 1. Comparative anticonvulsant activity and neurotoxicity of clobazam, diazepam, phenobarbital, and valproate in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the anticonvulsant effects of 1,4- and 1,5-benzodiazepines in the amygdala-kindled rat and their effects on motor function - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Antitubercular Agents from 1,4-Benzodiazepine-2,5-diones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of 1,4-benzodiazepine-2,5-diones as potential antitubercular agents. It includes a summary of their biological activity, detailed experimental protocols for their synthesis and evaluation, and a discussion of their proposed mechanism of action.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery of novel therapeutic agents. The 1,4-benzodiazepine-2,5-dione scaffold has emerged as a promising starting point for the development of new antitubercular drugs. These compounds have demonstrated potent activity against M. tuberculosis, including drug-resistant strains. This document outlines the key findings and methodologies in this area of research.
Biological Activity of 1,4-Benzodiazepine-2,5-dione Derivatives
Several studies have reported the synthesis and evaluation of various 1,4-benzodiazepine-2,5-dione derivatives for their antitubercular activity. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of these compounds. A lower MIC value indicates a more potent compound.
Table 1: Antitubercular Activity of 1,4-Benzodiazepine-2,5-dione Derivatives against M. tuberculosis H37Rv
| Compound ID | Substituent at C3 | Other Modifications | MIC (µg/mL) | Reference |
| 4h | Indole-3-ylmethyl | - | 1.55 | [1] |
| 4f | 4-Chlorobenzyl | - | 2.87 | [1] |
| 9 | Not specified | Aryl substituted | 1.6 | |
| 10 | Not specified | Aryl substituted | 1.6 | |
| 11 | Not specified | Aryl substituted | 3.12 | |
| 4 | Not specified | Aryl substituted | 6.25 |
Experimental Protocols
This section provides detailed protocols for the synthesis and in vitro evaluation of 1,4-benzodiazepine-2,5-dione derivatives.
General Synthesis of 3-Substituted-1,4-Benzodiazepine-2,5-diones
This protocol describes a general method for the synthesis of 1,4-benzodiazepine-2,5-diones starting from isatoic anhydride and an appropriate amino acid ester.
Materials:
-
Isatoic anhydride
-
L-amino acid methyl ester hydrochloride
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexachloroplatinic acid (H₂PtCl₆)
-
Tetrahydrofuran (THF)
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl, 1N)
-
Sodium hydroxide (NaOH, 1N)
-
Brine (saturated NaCl solution)
Procedure:
Step 1: Synthesis of Intermediate (2-(alkoxycarbonyl)-alkyl)amino)benzoic acid)
-
Dissolve the L-amino acid methyl ester hydrochloride (1.0 eq) in a minimal amount of water.
-
Add sodium carbonate (2.0 eq) to neutralize the solution.
-
In a separate flask, dissolve isatoic anhydride (1.4 eq) in acetonitrile.
-
Add the neutralized amino acid solution dropwise to the isatoic anhydride solution at room temperature with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Quench the residue with a saturated potassium carbonate solution to remove unreacted isatoic anhydride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with 5% sodium carbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate.
Step 2: Cyclization to form 1,4-Benzodiazepine-2,5-dione
-
Dissolve the intermediate from Step 1 (1.0 eq) in tetrahydrofuran.
-
Add hexachloroplatinic acid (15 mol%) as a catalyst.
-
Reflux the mixture with constant stirring and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated sodium carbonate solution.
-
Extract the mixture with chloroform.
-
Wash the combined organic layers with 1N HCl, 1N NaOH, water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1,4-benzodiazepine-2,5-dione.[2]
In Vitro Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the MIC of compounds against M. tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Mycobacterium tuberculosis H37Rv strain
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Alamar Blue reagent
-
Sterile 96-well microplates
Procedure:
-
Prepare a serial dilution of the test compounds in a 96-well microplate. The final concentrations should typically range from 0.1 to 100 µg/mL.
-
Prepare a standardized inoculum of M. tuberculosis H37Rv in Middlebrook 7H9 broth.
-
Add the bacterial inoculum to each well of the microplate containing the test compounds. Include positive control (bacteria with no drug) and negative control (broth only) wells.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add the Alamar Blue reagent to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Proposed Mechanism of Action
Docking studies have suggested that 1,4-benzodiazepine-2,5-diones may exert their antitubercular activity by inhibiting the enoyl-acyl carrier protein reductase (InhA).[1] InhA is a key enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.
InhA Signaling Pathway and Inhibition
The FAS-II pathway is crucial for the survival of M. tuberculosis. InhA catalyzes the NADH-dependent reduction of long-chain trans-2-enoyl-acyl carrier proteins. Inhibition of InhA disrupts the synthesis of mycolic acids, leading to a compromised cell wall and ultimately bacterial cell death. The proposed mechanism suggests that 1,4-benzodiazepine-2,5-diones bind to the active site of InhA, preventing the binding of its natural substrate and thereby inhibiting its enzymatic activity.
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for 1,4-benzodiazepine-2,5-diones.
Antitubercular Drug Discovery Workflow
Caption: Antitubercular drug discovery and development pipeline.
Proposed Mechanism of Action Pathway
Caption: Proposed mechanism of action of 1,4-benzodiazepine-2,5-diones.
References
Application Note: HPLC Analysis of 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on established analytical practices for benzodiazepine compounds.
Introduction
This compound is a member of the benzodiazepine class of compounds, which are widely recognized for their therapeutic effects, including sedative, anxiolytic, and anticonvulsant properties.[1][2] Accurate and robust analytical methods are crucial for the quantification of this compound in research and pharmaceutical development, including pharmacokinetic studies, formulation analysis, and quality control. High-Performance Liquid Chromatography (HPLC) is a preferred technique for the analysis of benzodiazepines due to its sensitivity, specificity, and applicability to polar and thermally labile compounds.[3][4] This application note details a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the reliable determination of this compound.
Analytical Method
The following HPLC method is recommended for the analysis of this compound. The parameters are based on typical methods for benzodiazepine analysis and may require optimization for specific matrices.[2][3][5][6]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:0.05M Ammonium Acetate (gradient or isocratic) |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 20 µL[3] |
| Column Temperature | 30-50 °C[7] |
| Detection Wavelength | 240 nm[5][6] |
| Run Time | Approximately 10-15 minutes[5][7] |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
Sample Preparation
The choice of sample preparation method depends on the sample matrix. Benzodiazepines are often present at trace levels in complex biological matrices, necessitating extraction and clean-up steps.[1]
3.2.1. Solid-Phase Extraction (SPE) for Biological Fluids (e.g., Plasma, Serum, Urine) [6][8][9]
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load 1 mL of the biological sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interfering substances.
-
Elution: Elute the analyte with 2 mL of a methanol and acetonitrile mixture (1:1 v/v).[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C. Reconstitute the residue in 200 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
3.2.2. Liquid-Liquid Extraction (LLE)
-
To 1 mL of the sample, add a suitable organic solvent (e.g., diethyl ether or a chloroform-isopropanol mixture).
-
Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase and filter before injection.
Method Validation
Method validation should be performed to ensure the reliability of the results. Key validation parameters for similar benzodiazepine HPLC methods are summarized below.
Table 2: Typical Method Validation Parameters for Benzodiazepine Analysis
| Parameter | Typical Range/Value |
| Linearity (R²) | > 0.995[3][5] |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL[1][6][10] |
| Limit of Quantification (LOQ) | 0.5 - 30 ng/mL[3][10] |
| Accuracy (% Recovery) | 88 - 113%[5][10] |
| Precision (% RSD) | < 15%[5] |
Data Presentation
Quantitative data should be organized for clarity and easy comparison.
Table 3: Example Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.1 | 10.5 |
| 0.5 | 52.1 |
| 1.0 | 103.8 |
| 5.0 | 515.2 |
| 10.0 | 1025.6 |
| 20.0 | 2048.3 |
Table 4: Example Sample Analysis Results
| Sample ID | Peak Area (mAU*s) | Calculated Concentration (µg/mL) | % Recovery |
| Control Spike (5 µg/mL) | 498.7 | 4.89 | 97.8 |
| Sample 1 | 256.4 | 2.51 | N/A |
| Sample 2 | 789.1 | 7.74 | N/A |
Visualizations
HPLC Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis.
Logical Relationship of Method Development
This diagram outlines the logical steps involved in developing and validating the HPLC method.
Caption: Method development and validation steps.
References
- 1. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. saspublishers.com [saspublishers.com]
- 4. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for LC-MS/MS Analysis of 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a member of the benzodiazepine class of compounds, which are widely studied for their therapeutic potential and are of interest in forensic toxicology.[1][2] Accurate and sensitive quantification of this analyte in biological matrices such as plasma, serum, urine, and whole blood is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, specificity, and throughput.[3] This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples using LC-MS/MS.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the desired limit of quantification. Three common methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
a) Protein Precipitation (for Plasma and Serum)
This is a rapid and simple method suitable for initial screening and high-concentration samples.[3]
-
Materials:
-
Microcentrifuge tubes (1.5 mL)
-
Acetonitrile (ACN), ice-cold, containing an appropriate internal standard (e.g., Diazepam-d5).
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Pipette 100 µL of plasma or serum sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.[3]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[5]
-
Vortex briefly and inject into the LC-MS/MS system.
-
b) Liquid-Liquid Extraction (for Whole Blood and Urine)
LLE provides a cleaner extract compared to PPT and is suitable for lower concentration levels.[6]
-
Materials:
-
Protocol:
-
To 0.5 mL of whole blood or urine in a glass tube, add 50 µL of internal standard working solution.[6]
-
Add 1.75 mL of 4.5% ammonia solution.[6]
-
Add 10 mL of 1-chlorobutane.[6]
-
Cap the tube and mix on a mechanical roller for 10 minutes.[6]
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.[6]
-
Reconstitute the residue in 100 µL of the initial mobile phase for analysis.[6]
-
c) Solid-Phase Extraction (for Urine)
SPE is a highly effective method for removing matrix interferences and concentrating the analyte, leading to the best sensitivity.[8] A mixed-mode cation exchange (MCX) sorbent is often used for benzodiazepines.[8]
-
Materials:
-
Protocol:
-
Pre-treat 200 µL of urine sample by adding 20 µL of internal standard solution. For glucuronidated metabolites, an enzymatic hydrolysis step with β-glucuronidase can be performed at this stage.[5]
-
Load the pre-treated sample onto the SPE sorbent bed.[8]
-
Wash the sorbent with 200 µL of 0.02 N HCl.[8]
-
Wash the sorbent with 200 µL of 20% MeOH.[8]
-
Dry the sorbent under high vacuum for 30 seconds.[8]
-
Elute the analyte with 2 x 25 µL of the elution solvent.[8]
-
Dilute the eluate with 100 µL of the sample diluent before injection.[8]
-
LC-MS/MS Method
The following are typical starting conditions for the analysis of benzodiazepines. Method optimization is recommended for the specific target analyte.
a) Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 5 min, hold for 1 min, return to 10% B and re-equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
b) Mass Spectrometry (MS) Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The specific MRM transitions for this compound need to be determined by infusing a standard solution of the compound. The table below provides hypothetical, yet realistic, values based on the structure of the molecule.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
-
Linearity and Range: A calibration curve should be prepared over the expected concentration range. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.[8]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates on multiple days.[9]
-
Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked samples to that in a neat solution.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.[7]
-
Stability: Analyte stability in the biological matrix under different storage conditions (freeze-thaw, short-term, long-term) and in the processed sample.
Data Presentation
The following tables summarize hypothetical quantitative data for a typical method validation.
Table 1: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Analyte (Quantifier) | 219.1 | 162.1 | 100 | 30 | 20 |
| Analyte (Qualifier) | 219.1 | 134.1 | 100 | 30 | 25 |
| Internal Standard | 290.1 (Diazepam-d5) | 198.1 | 100 | 35 | 22 |
Table 2: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Weighting Factor | R² |
| This compound | 0.5 - 500 | Linear | 1/x² | > 0.995 |
Table 3: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=5) | Inter-day Precision (%CV, n=15) | Accuracy (%) |
| Low QC | 1.5 | < 10 | < 10 | 90 - 110 |
| Mid QC | 75 | < 8 | < 8 | 92 - 108 |
| High QC | 400 | < 6 | < 6 | 95 - 105 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of the target analyte.
Caption: Detailed steps of the Solid-Phase Extraction (SPE) protocol.
References
- 1. lcms.cz [lcms.cz]
- 2. epublications.vu.lt [epublications.vu.lt]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. brjac.com.br [brjac.com.br]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,4-Benzodiazepine-2,5-diones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Some derivatives have been identified as potent anticancer agents that can induce cell cycle arrest and apoptosis.[1] The evaluation of the cytotoxic potential of novel derivatives, such as 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, is a critical step in the drug discovery process. These application notes provide detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxic effects of this compound. The described assays will measure cell viability, membrane integrity, and the induction of apoptosis.
Recent studies on similar 1,4-benzodiazepine-2,5-dione structures have demonstrated moderate to high cytotoxic activity against various human cancer cell lines, including colon adenocarcinoma, skin melanoma, and ovarian adenocarcinoma.[2] For instance, certain derivatives have shown potent antitumor effects by inhibiting protein synthesis in cancer cells.[1] Furthermore, a proapoptotic 1,4-benzodiazepine, Bz-423, has been shown to induce apoptosis through the generation of superoxide from mitochondria, suggesting a potential mechanism of action for this class of compounds.[3][4]
The following protocols are designed to be robust and adaptable for screening the cytotoxic effects of this compound and determining its IC50 (half-maximal inhibitory concentration) values.
Experimental Workflow
The overall workflow for assessing the cytotoxicity of the test compound is depicted below. It involves initial cell culture, treatment with the compound, and subsequent analysis using various cytotoxicity assays.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a measure of cell viability.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Principle of the MTT Assay
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls (e.g., DMSO) and untreated controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Data Presentation: MTT Assay
Table 1: Cytotoxicity of this compound on A549 Lung Carcinoma Cells (48h treatment)
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.18 | 0.07 | 94.4 |
| 1 | 0.95 | 0.06 | 76.0 |
| 10 | 0.63 | 0.05 | 50.4 |
| 50 | 0.21 | 0.03 | 16.8 |
| 100 | 0.10 | 0.02 | 8.0 |
Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[8] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[9]
Principle of the LDH Assay
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[10]
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.[11]
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Data Presentation: LDH Assay
Table 2: Membrane Damage Induced by this compound in A549 Cells (48h treatment)
| Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| Spontaneous Release | 0.22 | 0.02 | 0 |
| Maximum Release | 1.58 | 0.10 | 100 |
| 0.1 | 0.25 | 0.03 | 2.2 |
| 1 | 0.45 | 0.04 | 16.9 |
| 10 | 0.88 | 0.07 | 48.5 |
| 50 | 1.45 | 0.09 | 90.4 |
| 100 | 1.55 | 0.11 | 97.8 |
Apoptosis Detection: Caspase-Glo® 3/7 Assay
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells.[12][13] A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases.[14] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Apoptosis Signaling Pathway
Some benzodiazepine derivatives have been shown to induce apoptosis by generating reactive oxygen species (ROS) from the mitochondria, leading to the release of cytochrome c and subsequent caspase activation.[3][4]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is advisable to use a shorter incubation time (e.g., 6, 12, or 24 hours) as caspase activation is an earlier event in apoptosis.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each sample in a plate-reading luminometer.
-
Data Analysis: Express the results as fold change in caspase activity compared to the untreated control.
Data Presentation: Caspase-3/7 Assay
Table 3: Caspase-3/7 Activation by this compound in A549 Cells (12h treatment)
| Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Change vs. Control |
| 0 (Control) | 15,200 | 1,100 | 1.0 |
| 0.1 | 16,500 | 1,300 | 1.1 |
| 1 | 35,800 | 2,500 | 2.4 |
| 10 | 98,500 | 7,200 | 6.5 |
| 50 | 155,300 | 11,500 | 10.2 |
| 100 | 162,100 | 12,800 | 10.7 |
Summary and Conclusion
These application notes provide a framework for the systematic evaluation of the cytotoxic properties of this compound. By employing a multi-assay approach, researchers can gain insights into the compound's effect on cell viability, membrane integrity, and the induction of apoptosis. The presented protocols are standardized and can be adapted to various cell lines and experimental conditions. The data tables serve as a template for organizing and presenting the results in a clear and concise manner, facilitating the determination of the compound's cytotoxic profile and its potential as a therapeutic agent. Further investigation into the specific molecular targets and signaling pathways, as suggested by the pro-apoptotic nature of similar benzodiazepines, is warranted.[1][3][4]
References
- 1. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzodiazepine-induced superoxide signals B cell apoptosis: mechanistic insight and potential therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. apexbt.com [apexbt.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 14. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most plausible and commonly adaptable synthetic route is the cyclocondensation of an activated N-methylanthranilic acid derivative with an N-methylglycine (sarcosine) derivative. A common approach involves the reaction of N-methylisatoic anhydride with sarcosine or its ester, followed by cyclization.
Q2: What are the critical parameters influencing the yield of the reaction?
A2: Several parameters can significantly impact the reaction yield:
-
Purity of Starting Materials: Impurities in N-methylanthranilic acid, N-methylisatoic anhydride, or sarcosine derivatives can lead to side reactions.
-
Reaction Temperature: The temperature for both the initial coupling and the subsequent cyclization needs to be carefully controlled to prevent decomposition and side-product formation.
-
Choice of Solvent: The solvent should be inert, have a suitable boiling point for the reaction temperature, and be able to dissolve the reactants. Anhydrous conditions are often crucial.
-
Coupling and Cyclization Reagents: The choice of activating agents for the carboxylic acid and the conditions for the final ring-closure are critical for high yields.
-
Reaction Time: Both insufficient and excessive reaction times can lead to incomplete conversion or product degradation, respectively.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive starting materials. | 1a. Verify the purity of N-methylanthranilic acid/N-methylisatoic anhydride and sarcosine derivatives by NMR or melting point. 1b. Use freshly prepared or purified starting materials. |
| 2. Inefficient coupling of the two components. | 2a. Ensure the carboxylic acid is properly activated (e.g., conversion to acid chloride or use of a coupling agent). 2b. If using N-methylisatoic anhydride, ensure reaction conditions are sufficient to promote ring opening by sarcosine. | |
| 3. Incomplete cyclization. | 3a. The cyclization step may require higher temperatures or a different solvent. 3b. Consider using a catalyst to facilitate the intramolecular amide bond formation. | |
| 4. Incorrect reaction temperature. | 4. Optimize the reaction temperature. For the initial coupling, a lower temperature may be needed, while cyclization might require heating. | |
| Multiple Spots on TLC (Impure Product) | 1. Side reactions are occurring. | 1a. Lower the reaction temperature to minimize side reactions. 1b. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| 2. Decomposition of starting materials or product. | 2a. Reduce the reaction time. 2b. Check the stability of your compounds at the reaction temperature. | |
| 3. Presence of unreacted starting materials. | 3. Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or temperature slightly. | |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the work-up solvent. | 1. Choose a different solvent for extraction in which the product has lower solubility. |
| 2. Formation of emulsions during extraction. | 2. Add brine to the aqueous layer to break the emulsion. | |
| 3. Co-elution of impurities during column chromatography. | 3a. Optimize the solvent system for column chromatography to achieve better separation. 3b. Consider recrystallization as an alternative or additional purification step. |
Experimental Protocols
Protocol 1: Synthesis via N-Methylisatoic Anhydride and Sarcosine
This two-step protocol involves the initial reaction of N-methylisatoic anhydride with sarcosine to form an intermediate, followed by cyclization.
Step 1: Synthesis of 2-( (Carboxymethyl)(methyl)amino)-N-methylbenzamide
-
To a stirred solution of sarcosine (1.0 eq) in a suitable solvent (e.g., DMF or pyridine), add a base such as triethylamine (1.1 eq).
-
Slowly add N-methylisatoic anhydride (1.0 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours or until TLC indicates the consumption of the starting materials.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up to isolate the intermediate product.
Step 2: Cyclization to this compound
-
Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as toluene or xylene.
-
Add a catalytic amount of a dehydrating agent or a cyclization catalyst if necessary.
-
Heat the mixture to reflux (110-140 °C) and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Effect of Solvent on Cyclization Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 110 | 12 | 65 |
| 2 | Xylene | 140 | 8 | 78 |
| 3 | DMF | 150 | 6 | 72 |
| 4 | Acetic Acid | 118 | 10 | 55 |
Table 2: Effect of Base on the Initial Coupling Reaction
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Intermediate Yield (%) |
| 1 | Triethylamine | DMF | 25 | 6 | 85 |
| 2 | Pyridine | Pyridine | 25 | 8 | 80 |
| 3 | NaHCO₃ | Water/DMF | 25 | 12 | 70 |
| 4 | None | DMF | 50 | 24 | <10 |
Visualizations
Overcoming challenges in the purification of 1,3-dimethyl-1,4-benzodiazepine-2,5-diones
Technical Support Center: Purification of 1,3-dimethyl-1,4-benzodiazepine-2,5-diones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1,3-dimethyl-1,4-benzodiazepine-2,5-diones.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Issue 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of product during recrystallization. What are the possible causes and how can I improve the yield?
Answer: Low recovery after recrystallization is a common issue. The primary reasons include the selection of a suboptimal solvent, cooling the solution too rapidly, or using an excessive amount of solvent.
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Troubleshooting Steps:
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Solvent Screening: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Test a range of solvents and solvent mixtures to find the optimal system. Common solvents for benzodiazepine derivatives include toluene, ethanol, and aqueous isopropyl alcohol.
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Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will keep more of your product dissolved at low temperatures, thus reducing the yield.
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Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.[2]
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Anti-Solvent Addition: Consider using an anti-solvent system. Dissolve the compound in a good solvent and then slowly add a miscible anti-solvent (in which the compound is insoluble) until the solution becomes turbid. This can induce crystallization and improve recovery.
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Issue 2: Persistent Impurities After Column Chromatography
Question: My purified 1,3-dimethyl-1,4-benzodiazepine-2,5-dione still shows impurities by TLC/HPLC analysis after column chromatography. How can I improve the separation?
Answer: Co-elution of impurities with the desired product during column chromatography can be due to several factors, including an inappropriate mobile phase, column overloading, or the presence of closely related impurities.
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Troubleshooting Steps:
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Optimize Mobile Phase: The polarity of the mobile phase is critical for good separation. For silica gel chromatography of benzodiazepine derivatives, a common mobile phase is a mixture of n-hexane and ethyl acetate. If your compound elutes too quickly with the impurities, decrease the polarity by reducing the proportion of ethyl acetate. If it elutes too slowly, increase the polarity.
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Gradient Elution: If a single solvent mixture (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a low polarity mobile phase and gradually increase the polarity to elute the compounds with increasing affinity for the stationary phase.
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Column Dimensions and Packing: Ensure the column is packed properly to avoid channeling. A longer, narrower column can provide better resolution for difficult separations.
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Sample Load: Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
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Issue 3: Product Oiling Out During Recrystallization
Question: When I try to recrystallize my product, it separates as an oil instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute is not sufficiently soluble in the hot solvent or when the solution is supersaturated to a high degree.
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Troubleshooting Steps:
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Increase Solvent Volume: Add more hot solvent to ensure the compound is fully dissolved before cooling.
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Slower Cooling: Cool the solution even more slowly. You can insulate the flask to prolong the cooling period.
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.
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Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
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Change Solvent System: The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis and purification of 1,3-dimethyl-1,4-benzodiazepine-2,5-diones?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
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Unreacted Starting Materials: Such as the corresponding anthranilic acid derivative or N-methylated amino acid.
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By-products: Depending on the synthetic route, by-products like O-methylated derivatives or isomers may form.[3]
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Positional Isomers: If the benzodiazepine ring can be formed in different orientations, positional isomers might be present.
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Hydrolysis Products: The dione functionality can be susceptible to hydrolysis, leading to ring-opened products.
Q2: How can I effectively monitor the progress of my column chromatography purification?
A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring column chromatography. Use the same mobile phase system as your column, or a slightly more polar one, to track the separation of your compound from impurities. Visualization under a UV lamp (typically at 254 nm) is common for benzodiazepines.
Q3: What are the recommended starting conditions for HPLC analysis of 1,3-dimethyl-1,4-benzodiazepine-2,5-diones?
A3: A good starting point for reversed-phase HPLC (RP-HPLC) analysis would be:
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Column: C8 or C18, 5 µm particle size, 250 x 4.6 mm.
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Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate) and an organic modifier like methanol or acetonitrile.[4] A common starting gradient could be 50:50 aqueous:organic, which can then be optimized.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at around 240 nm is often suitable for benzodiazepines.[4]
Q4: What kind of yields and purity levels can I expect after successful purification?
A4: The expected yield and purity can vary significantly depending on the success of the synthesis and the chosen purification method. For benzodiazepine derivatives, yields after purification can range from moderate to excellent (e.g., 60-95%). A purity of >98% as determined by HPLC is generally considered good for many research applications.
Data Presentation
Table 1: Comparison of Purification Methods for Benzodiazepine Derivatives
| Purification Method | Typical Yield Range | Typical Purity Range | Advantages | Disadvantages |
| Recrystallization | 60-90% | 95-99% | Simple, cost-effective, good for large scale. | Solvent selection can be challenging, may not remove all impurities. |
| Column Chromatography | 50-85% | >98% | High resolution, versatile for various impurities. | More time-consuming, requires larger solvent volumes. |
| Preparative HPLC | 40-70% | >99% | Very high purity, good for small quantities. | Expensive, not ideal for large-scale purification. |
Note: Data presented are representative values for benzodiazepine derivatives and may vary for 1,3-dimethyl-1,4-benzodiazepine-2,5-diones.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture. A good solvent will dissolve the compound when hot but show low solubility when cold.
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Dissolution: Place the crude 1,3-dimethyl-1,4-benzodiazepine-2,5-dione in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: General Column Chromatography Procedure
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Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate).
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Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles or cracks.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and apply it to the top of the silica gel bed.
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Elution: Add the mobile phase to the top of the column and begin collecting fractions.
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Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: General HPLC Purity Analysis
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Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration (e.g., 10-100 µg/mL).
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HPLC System Setup:
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Column: C18, 5 µm, 250 x 4.6 mm.
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: Start with a suitable ratio (e.g., 70% A, 30% B) and ramp up the concentration of B over 20-30 minutes.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection: UV at 254 nm.
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Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the relative area of the main peak.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of 1,3-dimethyl-1,4-benzodiazepine-2,5-diones.
Caption: A troubleshooting decision tree for common purification challenges.
References
Optimization of reaction conditions for N-alkylation of benzodiazepinediones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of N-alkylation of benzodiazepinediones.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of benzodiazepinediones, presented in a question-and-answer format to help you resolve experimental challenges.
Question: My N-alkylation reaction is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve the outcome?
Answer:
Low yields or incomplete conversion in N-alkylation reactions of benzodiazepinediones can arise from several factors, primarily related to the nucleophilicity of the nitrogen atom, the reactivity of the alkylating agent, and the overall reaction conditions.
Troubleshooting Steps:
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Evaluate the Base and Solvent System: The choice of base is critical for the deprotonation of the nitrogen atom, which significantly enhances its nucleophilicity.
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Weak Bases: For many reactions, inorganic bases like potassium carbonate (K₂CO₃) are sufficient, especially with reactive alkylating agents.[1][2]
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Strong Bases: For less reactive starting materials or alkylating agents, a stronger base such as sodium hydride (NaH) or n-butyl lithium (n-BuLi) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) may be necessary to ensure complete deprotonation.
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Phase Transfer Catalysis (PTC): The use of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) with a base such as K₂CO₃ or sodium hydroxide (NaOH) in a biphasic system can be highly effective.[1][2]
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Solvent Choice: Polar aprotic solvents like DMF, THF, and acetonitrile are generally preferred as they can dissolve both the benzodiazepinedione and the base, facilitating the reaction.
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Assess the Alkylating Agent: The reactivity of the alkylating agent follows the general trend: Iodides > Bromides > Chlorides. If you are using a less reactive alkylating agent (e.g., an alkyl chloride) and observing poor reactivity, consider switching to the corresponding bromide or iodide. Ensure the purity of the alkylating agent, as degradation can inhibit the reaction.
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Optimize Reaction Temperature: Many N-alkylation reactions require heating to proceed at a satisfactory rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at different temperatures can help identify the optimal condition while avoiding decomposition.
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Consider Steric Hindrance: If either the benzodiazepinedione or the alkylating agent is sterically hindered, the reaction rate may be significantly reduced. In such cases, prolonged reaction times or higher temperatures might be necessary.
Question: I am observing a significant amount of O-alkylation as a side product. How can I improve the selectivity for N-alkylation?
Answer:
The formation of O-alkylated byproducts is a common challenge in the alkylation of benzodiazepinediones due to the presence of the amide oxygen, which can also act as a nucleophile. The reaction of 1,4-benzodiazepines with alkyl bromides/iodides can lead to a mixture of N- and O-alkylation products.[3]
Troubleshooting Steps:
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Mitsunobu Reaction: The Mitsunobu reaction provides a reliable method to achieve selective N-alkylation of the anilide function under mild conditions.[3] This reaction typically involves an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
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Choice of Base and Solvent: The reaction conditions can influence the N/O selectivity. Harder bases are known to favor N-alkylation, while softer bases might lead to more O-alkylation. Experimenting with different base-solvent combinations is recommended. For instance, using potassium carbonate in DMF is a common condition for N-alkylation.[1]
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Alternative Synthetic Routes: If direct alkylation consistently yields a mixture of products, consider an alternative synthetic strategy where the alkyl group is introduced at an earlier stage of the synthesis before the formation of the benzodiazepinedione ring.
Question: My reaction is producing a di-alkylated byproduct. How can I favor mono-alkylation?
Answer:
Di-alkylation can occur when there are multiple reactive nitrogen atoms in the benzodiazepinedione ring, as seen in 1,5-benzodiazepine-2,4-diones where both nitrogens can be alkylated.[1]
Troubleshooting Steps:
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Control Stoichiometry: Using a stoichiometric amount or a slight excess of the benzodiazepinedione relative to the alkylating agent can favor mono-alkylation.
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Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.
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Use of a Protecting Group: If selective mono-alkylation is crucial, consider using a protecting group strategy. One of the nitrogen atoms can be protected, directing the alkylation to the desired position. The protecting group can then be removed in a subsequent step.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the N-alkylation of 1,5-benzodiazepine-2,4-diones using phase transfer catalysis (PTC)?
A1: A general procedure involves dissolving the 7-chloro-1,5-benzodiazepine-2,4-dione in DMF, followed by the addition of potassium carbonate, a catalytic amount of tetra-n-butylammonium bromide (TBAB), and the alkyl halide. The reaction mixture is then heated, for instance, by refluxing for 48 hours.[1]
Q2: How can I purify the N-alkylated benzodiazepinedione product?
A2: The most common methods for purification are column chromatography on silica gel and recrystallization. For column chromatography, a mixture of hexane and ethyl acetate is often used as the eluent.[2] If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique.
Q3: How do I confirm the structure of my N-alkylated product and distinguish it from the O-alkylated isomer?
A3: Spectroscopic methods are essential for structure elucidation. 1H and 13C NMR spectroscopy are powerful tools to confirm the position of alkylation. For N-alkylation, you would expect to see characteristic shifts in the signals of the protons and carbons near the nitrogen atom. In contrast, O-alkylation would lead to significant changes in the chemical shift of the carbon atom of the carbonyl group. Mass spectrometry can be used to confirm the molecular weight of the product.
Q4: Can microwave irradiation be used to accelerate the N-alkylation of benzodiazepinediones?
A4: Yes, microwave-mediated synthesis can be a valuable tool to accelerate these reactions. It has been successfully applied for the N-alkylation of related heterocyclic scaffolds and can often lead to shorter reaction times and improved yields.
Data Presentation
Table 1: Summary of Reaction Conditions for N-Alkylation of a 7-Chloro-1,5-benzodiazepine-2,4-dione under Phase Transfer Catalysis [1]
| Alkylating Agent | Base | Solvent | Catalyst | Reaction Time | Yield (%) |
| Benzyl bromide | K₂CO₃ | DMF | TBAB | 48 h (reflux) | 86 |
| 2-Chloromethyl-pyridine hydrochloride | NaOH | DMF | TBAB | 48 h (reflux) | 74 |
Table 2: Alkylation of 4-(2-oxopropylidene)-1,5-benzodiazepine-2-one [2]
| Alkylating Agent | Base | Solvent | Catalyst | Reaction Time | Temperature |
| Ethyl iodide | K₂CO₃ | THF | TBAB | 48 h | Room Temp. |
| Benzyl bromide | K₂CO₃ | THF | TBAB | 48 h | Room Temp. |
Experimental Protocols
General Protocol for N-Alkylation of 7-Chloro-1,5-benzodiazepine-2,4-dione under PTC [1]
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To a solution of 7-chloro-1,5-benzodiazepine-2,4-dione (1 equivalent) in DMF, add potassium carbonate (2.4 equivalents) and tetra-n-butylammonium bromide (TBAB) (0.08 equivalents).
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Add the corresponding alkyl halide (2.5 equivalents) to the mixture.
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Heat the reaction mixture to reflux and stir for 48 hours.
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Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture and perform an appropriate work-up, which may include filtration, extraction, and solvent evaporation.
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Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol for Alkylation of 4-(2-oxopropylidene)-1,5-benzodiazepine-2-one [2]
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To a solution of 4-(2-oxopropylidene)-1,5-benzodiazepine-2-one (1 equivalent) in THF, add the alkylating agent (2 equivalents), potassium carbonate (2 equivalents), and TBAB (0.01 equivalents).
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Stir the reaction mixture at room temperature for 48 hours.
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After the reaction is complete, filter the mixture to remove inorganic salts.
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Remove the THF under reduced pressure.
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Purify the residue by column chromatography on a silica gel column using a hexane/ethyl acetate eluent system.
Mandatory Visualization
Caption: General workflow for the N-alkylation of benzodiazepinediones.
Caption: Troubleshooting decision tree for N-alkylation reactions.
References
Preventing side product formation in 1,4-benzodiazepine-2,5-dione synthesis
Welcome to the technical support center for the synthesis of 1,4-benzodiazepine-2,5-diones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this important synthetic process.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of 1,4-benzodiazepine-2,5-diones, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired 1,4-Benzodiazepine-2,5-dione
Potential Causes:
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Incomplete Cyclization: The final ring-closing step to form the seven-membered diazepine ring may be inefficient.
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Side Reactions: Competing reactions can consume starting materials or intermediates, reducing the overall yield.
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Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice can significantly impact yield. For instance, some annulation reactions for 1,4-benzodiazepine synthesis require elevated temperatures (e.g., 80 °C), which can lead to degradation if not optimized.[1]
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Racemization: In solid-phase synthesis, prolonged preequilibration of the resin-bound aldehyde and the α-amino ester before adding the reducing agent can lead to racemization and reduced yield of the desired stereoisomer.[2]
Solutions:
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Optimize Cyclization: The most common and generally highest-yielding method for forming the 1,4-benzodiazepine-2,5-dione ring is through lactamization.[2] Ensure appropriate coupling agents and reaction conditions are used for this step.
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Control Reaction Temperature: Carefully control the reaction temperature. While some methods require heating, excessive heat can promote side reactions.[1][3]
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Choice of Base and Solvent: The choice of base and solvent is crucial. For example, in rearrangements of 3-aminoquinoline-2,4-diones to 1,4-benzodiazepine-2,5-diones, bases like 1,1,3,3-tetramethylguanidine (TMG), sodium ethoxide (NaOEt), or benzyltrimethylammonium hydroxide (Triton B) have been used successfully under mild conditions.[4]
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Solid-Phase Synthesis Considerations: For solid-phase synthesis, minimize the preequilibration time during the reductive amination step to prevent racemization.[2]
Issue 2: Formation of a Significant Amount of a Quinazolinone Side Product
Potential Causes:
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Alternative Cyclization Pathway: Under certain conditions, particularly with specific starting materials like isatoic anhydride, an alternative intramolecular cyclization can occur, leading to the formation of a six-membered quinazolinone ring instead of the desired seven-membered benzodiazepine ring.[5]
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Catalyst Choice: The catalyst used can influence the reaction pathway. For instance, H2PtCl6 has been used to synthesize both 1,4-benzodiazepine-2,5-diones and quinazolinones, suggesting the conditions need to be finely tuned to favor the desired product.[4]
Solutions:
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Modify the Synthetic Route: Consider a synthetic strategy that avoids intermediates prone to quinazolinone formation. A two-step approach involving an Ugi four-component condensation followed by an acid-activated cyclization can be a robust method to generate the 1,4-benzodiazepine-2,5-dione core.[4][6]
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Careful Selection of Starting Materials: Instead of isatoic anhydride, using N-protected anthranilic acids can help direct the reaction towards the desired benzodiazepine product.
Issue 3: Difficulty in Purifying the Final Product
Potential Causes:
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Closely Related Byproducts: Side products with similar polarities and structures to the desired 1,4-benzodiazepine-2,5-dione can make purification by standard column chromatography challenging.
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Incomplete Reactions: The presence of unreacted starting materials can complicate the purification process.
Solutions:
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Optimize Reaction Stoichiometry and Time: Ensure the reaction goes to completion by using a slight excess of one of the reagents (if appropriate) and monitoring the reaction progress by techniques like TLC or LC-MS.
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Alternative Purification Techniques: If standard silica gel chromatography is ineffective, consider alternative methods such as preparative HPLC, crystallization, or fluorous-phase purification if a fluorous tag was incorporated into the synthesis.[4]
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Recrystallization: For crystalline products, recrystallization is often an effective method for achieving high purity.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,4-benzodiazepine-2,5-diones?
A1: Several synthetic strategies exist. Some of the most common include:
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Solid-Phase Synthesis: This method is well-suited for creating libraries of compounds and involves attaching one of the building blocks to a solid support.[2][8] A typical sequence involves the reductive amination of a resin-bound aldehyde with an α-amino ester, followed by acylation with an anthranilic acid derivative and subsequent cyclization.[2]
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Ugi Four-Component Condensation: This powerful multicomponent reaction can be used to rapidly assemble a precursor that can then be cyclized in a subsequent step to form the 1,4-benzodiazepine-2,5-dione ring system.[4][6] This approach offers a high degree of diversity.
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Ring Expansion/Rearrangement: In some cases, 1,4-benzodiazepine-2,5-diones can be formed through the rearrangement of other heterocyclic systems, such as 3-aminoquinoline-2,4-diones, under basic conditions.[4]
Q2: How can I minimize the formation of dimeric or polymeric side products?
A2: Dimerization or polymerization can occur, especially during the cyclization step if intermolecular reactions compete with the desired intramolecular cyclization. To minimize this:
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High Dilution Conditions: Performing the cyclization step under high dilution can favor the intramolecular reaction over intermolecular reactions.
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Slow Addition: Slowly adding the linear precursor to the reaction mixture containing the cyclization reagents can also help maintain a low concentration of the reactive species, thus favoring intramolecular cyclization.
Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?
A3: A combination of techniques is recommended:
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Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for tracking the progress of the reaction, identifying the formation of the product, and detecting the presence of side products.
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Product Characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the identity of the final product.
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Mass Spectrometry (MS): To confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.
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Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carbonyl groups of the dione.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[8]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for 1,4-Benzodiazepine-2,5-dione Synthesis
| Method | Key Reagents | Solvent | Base/Catalyst | Temperature | Typical Yield | Reference |
| Solid-Phase Synthesis | Resin-bound aldehyde, α-amino ester, anthranilic acid | DMF | NaBH(OAc)₃, DIC, HOBt | Room Temp. | Good to Excellent | [2][8] |
| Ugi-4CR/Cyclization | Convertible isocyanide, amine, aldehyde, carboxylic acid | Various | Acid (for cyclization) | Room Temp. | 22-69% (over 2 steps) | [6][9] |
| Ring Expansion | 3-Aminoquinoline-2,4-dione | Various | TMG, NaOEt, or Triton B | Mild Conditions | Not specified | [4] |
Experimental Protocols
Protocol 1: General Solid-Phase Synthesis of a 1,4-Benzodiazepine-2,5-dione
This protocol is adapted from established solid-phase methodologies.[2][8]
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Resin Preparation: Start with a suitable resin, such as Merrifield resin, and attach a linker and an aldehyde functional group.
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Reductive Amination: Swell the resin in a suitable solvent (e.g., 1% acetic acid in DMF). Add the desired α-amino ester hydrochloride and, after a brief period, add the reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃). Agitate the mixture until the reaction is complete.
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Acylation: Wash the resin thoroughly. Swell the resin in a suitable solvent (e.g., DMF). Add the desired anthranilic acid, a coupling agent (e.g., diisopropylcarbodiimide, DIC), and an activator (e.g., hydroxybenzotriazole, HOBt). Agitate until acylation is complete.
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Cyclization and Cleavage: Treat the resin with an acid, such as trifluoroacetic acid (TFA), to cleave the product from the solid support and simultaneously induce cyclization to form the 1,4-benzodiazepine-2,5-dione.
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Purification: Concentrate the cleavage solution and purify the crude product by preparative HPLC or another suitable chromatographic technique.
Protocol 2: Ugi Four-Component Condensation Followed by Cyclization
This protocol is based on the Ugi reaction for the synthesis of 1,4-benzodiazepine scaffolds.[6][9]
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Ugi Reaction: In a suitable solvent (e.g., methanol), combine the aminophenylketone, an isocyanide, an aldehyde (e.g., Boc-glycinal), and a carboxylic acid. The reaction can often be accelerated using microwave irradiation.
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Deprotection and Cyclization: After the Ugi reaction is complete, remove the solvent. The resulting Ugi product is then treated with an acid (e.g., trifluoroacetic acid in dichloromethane) to remove the protecting group (e.g., Boc group). This deprotection initiates a spontaneous intramolecular cyclization to form the 1,4-diazepine ring.
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Work-up and Purification: Quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent. Purify the crude product by column chromatography.
Visualizations
Diagram 1: General Synthetic Pathway
Caption: General reaction scheme for 1,4-benzodiazepine-2,5-dione synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yields.
Diagram 3: Competing Reaction Pathways
Caption: Competing cyclization pathways leading to the desired product or a side product.
References
- 1. Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 8. scite.ai [scite.ai]
- 9. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the solubility of 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione for in vitro assays
Technical Support Center: 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges during in vitro experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing solutions of this compound for in vitro assays.
Issue 1: My compound precipitates immediately when I dilute my DMSO stock solution into an aqueous assay buffer or cell culture medium.
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Answer: This is a common issue for poorly soluble compounds when moving from a high-concentration organic stock to a primarily aqueous environment. The compound is "crashing out" of solution. Here are several steps to troubleshoot this problem:
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Lower the Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[1] However, ensure the concentration is sufficient to maintain the compound's solubility.
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Decrease the Final Compound Concentration: The desired final concentration of your compound may exceed its maximum kinetic solubility in the aqueous medium. Try lowering the final concentration in the assay to determine if a threshold exists where it remains soluble.[1]
-
Modify the Dilution Method: Instead of a single large dilution, try a serial dilution approach. Additionally, pre-warming the aqueous medium to 37°C and adding the compound stock solution while vortexing can sometimes prevent immediate precipitation.[1][2]
-
Use a Co-solvent System: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[3] Besides DMSO, other co-solvents like ethanol or polyethylene glycol (PEG) can be tested. It is crucial to determine the tolerance of your specific cell line or assay to these solvents.
-
Employ Solubilizing Excipients: Consider using formulation aids like cyclodextrins or non-ionic surfactants.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[4][5][6] Hydroxypropyl-β-cyclodextrin (HPβCD) is a common choice.
-
Surfactants: Biocompatible surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate the compound, but their use in cell-based assays must be carefully managed as they can be toxic at higher concentrations.[7][8] For enzymatic assays, adding 0.01 - 0.05% Tween-20 or Triton X-100 can be effective.[7]
-
-
Issue 2: My assay results are inconsistent and not reproducible, even at concentrations that appear soluble.
-
Answer: Inconsistent results are often a sign of sub-optimal solubility, where micro-precipitates or aggregates are forming that are not visible to the naked eye. This leads to a variable effective concentration of the compound in the assay.
-
Confirm Complete Dissolution of Stock: Ensure your primary stock in 100% DMSO is fully dissolved. Gentle warming in a 37°C water bath or brief sonication can help.[2]
-
Prepare Fresh Solutions: Avoid repeated freeze-thaw cycles of your DMSO stock, as this can lead to compound precipitation over time.[9] Prepare fresh working solutions for each experiment from a recently thawed or prepared stock.[1]
-
Filter the Final Solution: After dilution into your aqueous medium, filtering the final working solution through a sterile 0.22 µm filter can remove small aggregates.[1]
-
Perform a Kinetic Solubility Test: You must determine the maximum soluble concentration in your specific assay medium. This will define the upper limit for your experiments and ensure you are working with a fully dissolved compound (see Protocol 1).
-
Issue 3: I'm observing cytotoxicity in my cell-based assay, but I suspect it's the vehicle and not my compound.
-
Answer: Vehicle-induced cytotoxicity can confound results. It is essential to distinguish between the pharmacological effect of the compound and the effect of the solvents or excipients used to dissolve it.
-
Run a Vehicle Control: Always include a vehicle control in your experiments. This control should contain the highest concentration of DMSO and any other co-solvents or excipients used in your treatment groups.[1]
-
Determine Solvent Toxicity Threshold: If you haven't already, run a dose-response curve for the vehicle alone (e.g., 0.1% to 2% DMSO) to determine the cytotoxic threshold for your specific cell line.[1] The final concentration of DMSO should be kept well below this level, ideally under 0.5%.
-
Evaluate Excipient Toxicity: If using surfactants or cyclodextrins, test their effect on cell viability at the concentrations used in your assay. Some excipients can have biological effects or be toxic to cells.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What is the best solvent to prepare a stock solution?
-
A: Dimethyl sulfoxide (DMSO) is the most common and recommended initial solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro screening.[7][11] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. Stock solutions are typically prepared at concentrations of 10-20 mM.
Q3: What are the main strategies I can use to improve the solubility of my compound for in vitro assays?
-
A: There are several effective strategies, which can be used alone or in combination:
-
pH Modification: If the compound has ionizable groups, adjusting the pH of the buffer can increase solubility.[3][7]
-
Co-solvents: Using water-miscible organic solvents like DMSO, ethanol, or PEG can increase solubility.[3]
-
Complexation: Using cyclodextrins to form inclusion complexes is a highly effective method to increase aqueous solubility.[5][6]
-
Solid Dispersions: For formulation development, creating solid dispersions with hydrophilic polymers like polyvinylpyrrolidone (PVP) or PEG can significantly enhance solubility and dissolution rates.[8][10][12]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[13][14]
-
Q4: How can I determine the maximum soluble concentration of my compound in the assay medium?
-
A: You can determine the kinetic solubility using a simple turbidity-based method. This involves preparing serial dilutions of your compound in the assay medium and identifying the highest concentration that remains clear of any visible precipitate after a set incubation time. A more quantitative assessment can be done using nephelometry or spectrophotometry to measure light scattering.[2] See Protocol 1 below for a detailed experimental procedure.
Data on Solubility Enhancement of Related Benzodiazepines
While specific data for this compound is unavailable, the following table summarizes the enhancement of solubility for other benzodiazepines, demonstrating the effectiveness of common techniques. This data serves as a valuable reference for strategy selection.
| Compound | Method | Solvent/Carrier | Fold Increase in Solubility | Reference |
| Diazepam | Physical Mixture | Polyvinylpyrrolidone (PVP) | ~3.5x | [10] |
| Diazepam | Solid Dispersion | Polyvinylpyrrolidone (PVP) | >7x | [10] |
| Nitrazepam | Physical Mixture | Polyvinylpyrrolidone (PVP) | ~2x | [10] |
| Nitrazepam | Solid Dispersion | Polyvinylpyrrolidone (PVP) | ~4x | [10] |
| Nitrazepam | Complexation | Hydroxypropyl-β-cyclodextrin | ~72x (at 25°C) | [5] |
| Nitrazepam | Complexation | Sulfobutyl ether-β-cyclodextrin | ~158x (at 25°C) | [5] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Aqueous Medium
This protocol helps determine the approximate kinetic solubility of the compound in your specific assay buffer or cell culture medium.
-
Materials:
-
10 mM stock solution of the compound in 100% DMSO.
-
Assay buffer or cell culture medium.
-
96-well clear-bottom plate or microcentrifuge tubes.
-
Multichannel pipette.
-
-
Procedure:
-
Prepare 2-fold serial dilutions of the 10 mM stock solution in DMSO (e.g., from 10 mM down to ~20 µM).
-
Add a small, fixed volume of the aqueous medium to each well of the 96-well plate (e.g., 99 µL).
-
Add 1 µL of each DMSO dilution to the corresponding wells, ensuring the final DMSO concentration is consistent and non-toxic (1% in this example). This will create a range of final compound concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Include a vehicle control (1 µL of DMSO in 99 µL of medium).
-
Mix the plate gently on a plate shaker for 5-10 minutes.
-
Incubate the plate at your standard assay temperature (e.g., 37°C) for 1-2 hours.
-
Visually inspect each well against a dark background for any signs of cloudiness or precipitate. The highest concentration that remains completely clear is your approximate kinetic solubility limit. For more precise measurement, read the absorbance at a high wavelength (e.g., 650 nm) on a plate reader to quantify turbidity.
-
Protocol 2: Preparing a Working Solution for Cell-Based Assays
This protocol provides a general method for preparing a working solution of the compound for treating cells in culture.
-
Materials:
-
10 mM compound stock solution in DMSO.
-
Pre-warmed (37°C) sterile cell culture medium.
-
Sterile microcentrifuge tubes.
-
Vortex mixer.
-
-
Procedure:
-
Thaw the 10 mM stock solution at room temperature.
-
Vortex the stock solution gently to ensure it is fully dissolved.
-
Perform a serial dilution to create your final working solution. For example, to achieve a 10 µM final concentration with 0.1% DMSO:
-
First, dilute the 10 mM stock 1:10 in pre-warmed medium to get a 1 mM intermediate solution (this step can be prone to precipitation; rapid mixing is key).
-
Alternatively, and often more reliably, add a very small volume of the 10 mM stock directly to a larger volume of medium. For example, add 10 µL of 10 mM stock to 990 µL of medium to get a 100 µM intermediate solution.
-
From the 100 µM intermediate, perform a final 1:10 dilution in pre-warmed medium to achieve the final 10 µM working concentration.
-
-
Vortex the final working solution immediately before adding it to your cells.
-
Visually inspect the final solution for any signs of precipitation.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation, characterization and in vitro dissolution study of Nitrazepam: Cyclodextrin inclusion complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. azolifesciences.com [azolifesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. ptfarm.pl [ptfarm.pl]
- 11. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
Technical Support Center: Stability of 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. The information is designed to help anticipate and address stability issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound, like many 1,4-benzodiazepines, are hydrolysis, photodegradation, and potential oxidation. The rate and extent of degradation are highly dependent on the solvent, pH, temperature, and exposure to light.
Q2: How does the structure of this compound influence its stability compared to other benzodiazepines?
A2: The N-methylation at position 1 is expected to increase the stability of the benzodiazepine ring by hindering hydrolysis of the adjacent amide bond.[1] This is a notable difference from benzodiazepines that are unsubstituted at this position. The methyl group at the C3 position may also influence the molecule's conformation and susceptibility to degradation, though specific data on this is limited.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the general chemistry of 1,4-benzodiazepines, the most probable degradation pathways are:
-
Hydrolysis: Under acidic or basic conditions, the seven-membered diazepine ring can undergo cleavage. This typically involves the hydrolysis of the amide bonds, potentially leading to ring-opening.[2][3]
-
Photodegradation: Exposure to ultraviolet (UV) or even visible light can induce photochemical reactions, leading to the formation of various degradation products.[4]
Q4: What are the initial signs of degradation in my solution?
A4: Visual indicators of degradation can include a change in color or the formation of precipitate. However, significant degradation can occur without any visible changes. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.
Q5: How should I prepare and store stock solutions of this compound to minimize degradation?
A5: To minimize degradation, stock solutions should be prepared in a suitable, high-purity solvent (e.g., methanol, ethanol, or acetonitrile) and stored at low temperatures (e.g., -20°C or -80°C).[5] Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil. It is also advisable to prepare fresh solutions for critical experiments.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency or inconsistent assay results. | Degradation of the compound in solution. | 1. Verify the storage conditions of your stock and working solutions (temperature, light exposure). 2. Analyze the solution using a stability-indicating HPLC method to check for the presence of degradation products. 3. Prepare a fresh stock solution from a new batch of solid compound if possible. 4. Consider performing a forced degradation study to identify potential degradants and their impact on your assay. |
| Appearance of unexpected peaks in HPLC chromatogram. | Formation of degradation products. | 1. Compare the chromatogram of the aged solution to that of a freshly prepared solution to identify new peaks. 2. If conducting forced degradation studies, compare the retention times of the new peaks with those of the stress-induced degradants. 3. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks to aid in structure elucidation. |
| Solution changes color or becomes cloudy over time. | Significant chemical degradation or precipitation. | 1. Immediately cease use of the solution for critical experiments. 2. Attempt to identify the precipitate or the cause of the color change. 3. Review the solubility of the compound in the chosen solvent and consider using a different solvent or a co-solvent system. 4. Prepare a new, fresh solution. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with a UV/PDA detector
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a portion of the stock solution to a vial and place it in an oven at 80°C for 48 hours.
-
At appropriate time points, withdraw a sample and dilute for HPLC analysis.
-
Also, expose the solid compound to the same thermal stress.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, withdraw a sample and dilute for HPLC analysis.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Suggested Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 7). A typical starting gradient could be 30% acetonitrile, increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy, likely around 230-280 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the main peak from the degradation peaks generated in the forced degradation study.
Data Presentation
The following table is a template for summarizing the results from a forced degradation study.
| Stress Condition | Time (hours) | % Assay of Parent Compound | Number of Degradation Products | % Area of Major Degradant |
| 0.1 M HCl (60°C) | 0 | 100 | 0 | 0 |
| 2 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH (60°C) | 0 | 100 | 0 | 0 |
| 2 | ||||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂ (RT) | 0 | 100 | 0 | 0 |
| 2 | ||||
| 8 | ||||
| 24 | ||||
| Thermal (80°C) | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 | ||||
| Photolytic | - |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: chlordiazepoxide and demoxepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photochemical decomposition of 1,4-benzodiazepines | Semantic Scholar [semanticscholar.org]
- 5. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioactivity of Synthetic 1,4-Benzodiazepine-2,5-dione Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with synthetic 1,4-benzodiazepine-2,5-dione (BZD) analogs.
Troubleshooting Guide
Low bioactivity of your synthetic BZD analogs can stem from a variety of factors, from the compound's intrinsic properties to the experimental setup. This guide provides a systematic approach to identifying and resolving these issues.
Question: My synthetic 1,4-benzodiazepine-2,5-dione analog shows lower than expected or no bioactivity in my cellular assay. Where should I start troubleshooting?
Answer:
A logical first step is to systematically evaluate potential issues in three key areas: Compound Integrity and Properties , Assay-Specific Factors , and Target Engagement .
1. Compound Integrity and Properties
| Potential Issue | Troubleshooting Steps |
| Purity | - Re-verify the purity of your compound using techniques like HPLC, LC-MS, and NMR. Impurities can interfere with the assay or inhibit the activity of your compound. |
| Identity | - Confirm the chemical structure of your final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry to ensure the synthesis was successful. |
| Solubility | - 1,4-Benzodiazepines can be lipophilic and poorly soluble in aqueous solutions at physiological pH[1]. This can lead to precipitation in your assay medium. - Determine the solubility of your compound in the assay buffer. - Consider using a co-solvent like DMSO, but be mindful of its final concentration, as it can be cytotoxic. - Glycosylation or other modifications can improve water solubility[2]. |
| Stability | - Benzodiazepines can undergo hydrolytic degradation in aqueous solutions[1]. - Assess the stability of your compound in the assay medium over the duration of the experiment. This can be done by incubating the compound in the medium and analyzing its integrity by HPLC at different time points. - Some benzodiazepines show decreased stability in certain biological fluids over time, even when frozen[3]. |
2. Assay-Specific Factors
| Potential Issue | Troubleshooting Steps |
| Cell Line Selection | - Ensure the chosen cell line expresses the target of interest at a sufficient level. - Consider that immortalized cell lines may not always reflect the complexity of in vivo systems[4]. |
| Cell Health and Density | - Regularly check for cell viability and morphology. Unhealthy cells can lead to inconsistent results. - Optimize cell seeding density for your specific assay to ensure a robust signal-to-noise ratio. |
| Assay Conditions | - Optimize incubation times, temperature, and reagent concentrations. - Be aware of potential "edge effects" in microplates and take steps to minimize them. |
| Assay Interference | - Your compound might interfere with the assay readout itself (e.g., autofluorescence in a fluorescence-based assay). - Run appropriate controls, such as your compound with the detection reagents in the absence of cells. |
3. Target Engagement
Question: How can I be sure that my compound is interacting with its intended target inside the cell?
Answer:
Directly measuring target engagement is a critical step to confirm that your compound is reaching and binding to its intended molecular target within the complex cellular environment. Several techniques can be employed:
-
Cellular Thermal Shift Assay (CETSA®): This method assesses the thermal stability of a target protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to a shift in its melting temperature.[5][6][7][8]
-
Bioluminescence Resonance Energy Transfer (BRET): BRET is a proximity-based assay that can measure the interaction between a target protein (fused to a luciferase) and a fluorescently labeled tracer or the compound itself in live cells.[9][10][11][12][13]
If target engagement is confirmed but downstream functional activity is low, this could indicate that your compound is an antagonist or a partial agonist, or that the biological pathway is more complex than initially hypothesized.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for assessing the bioactivity of new 1,4-benzodiazepine-2,5-dione analogs?
A common starting point is to screen the compounds in a panel of human cancer cell lines to determine their anti-proliferative activity. For instance, a hit compound from a library of BZDs showed an average 50% growth inhibitory concentration (GI50) of 0.24 μM across 60 tumor cell lines[14].
Q2: How do structural modifications on the 1,4-benzodiazepine-2,5-dione scaffold affect bioactivity?
Structure-activity relationship (SAR) studies are crucial. The bioactivity of BZD analogs can be significantly influenced by the nature and position of substituents. For example, specific substitutions have led to the development of BZD derivatives with nanomolar agonist potency at melanocortin receptors[15].
Q3: My compound has poor solubility. What are some strategies to improve it?
Besides using co-solvents, chemical modifications can be explored. For example, introducing hydrophilic groups, such as glycosylation, has been shown to significantly increase the water solubility of 1,4-benzodiazepine-2,5-diones[2].
Q4: Are there any known signaling pathways commonly modulated by 1,4-benzodiazepine-2,5-diones?
Yes, two well-known targets for benzodiazepine scaffolds are:
-
GABA-A Receptors: Classical benzodiazepines modulate the activity of GABA-A receptors, which are the main inhibitory neurotransmitter receptors in the central nervous system.[4][16][17][18][19]
-
p53-HDM2 Interaction: Some 1,4-benzodiazepine-2,5-diones have been developed as antagonists of the p53-HDM2 interaction, which is a key pathway in cancer biology.[20][21][22][23][24]
Quantitative Data Summary
The following table summarizes some reported bioactivity data for 1,4-benzodiazepine-2,5-dione analogs.
| Compound Class | Target/Assay | Reported Bioactivity | Reference |
| 1,4-Benzodiazepine-2,5-dione (BZD) | Human Tumor Cell Line Panel | Average GI50 = 0.24 μM | [14] |
| 1,4-Benzodiazepine-2,5-dione Analogs | Melanocortin Receptors | Nanomolar agonist potency | [15] |
Experimental Protocols
1. General Protocol for Ugi Four-Component Synthesis of 1,4-Benzodiazepine-2,5-diones
This protocol is a generalized representation based on the Ugi four-component condensation followed by cyclization.[25][26][27][28]
-
Ugi Reaction:
-
To a solution of an aldehyde in a suitable solvent (e.g., methanol), add an amine, an isocyanide, and a carboxylic acid (often a 2-aminobenzoic acid derivative).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
-
Deprotection and Cyclization:
-
The crude Ugi product is then subjected to deprotection (if protecting groups were used) and cyclization.
-
This is often achieved by treatment with an acid (e.g., trifluoroacetic acid) or a base, depending on the specific substrates.
-
The reaction is typically heated to facilitate cyclization.
-
-
Purification:
-
The final 1,4-benzodiazepine-2,5-dione product is purified by column chromatography or recrystallization.
-
Characterize the final product by NMR and mass spectrometry.
-
2. MTT Cell Viability Assay Protocol
This protocol is a standard method for assessing cell viability and cytotoxicity.[29][30][31]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the BZD analogs in culture medium.
-
Remove the old medium from the cells and add the medium containing the compounds. Include appropriate vehicle controls (e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: A workflow diagram for troubleshooting low bioactivity.
Caption: The p53-HDM2 signaling pathway and the inhibitory action of BZD analogs.
Caption: The signaling pathway of the GABA-A receptor modulated by benzodiazepines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and amphiphilic properties of glycosyl-1,4-benzodiazepin-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 11. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The 1,4-benzodiazepine-2,5-dione small molecule template results in melanocortin receptor agonists with nanomolar potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Regulation of the HDM2-p53 pathway by ribosomal protein L6 in response to ribosomal stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Inhibition of HDM2 and Activation of p53 by Ribosomal Protein L23 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Remarkable Two-Step Synthesis of Diverse 1,4-Benzodiazepine-2,5-diones Using the Ugi Four-Component Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 30. MTT (Assay protocol [protocols.io]
- 31. broadpharm.com [broadpharm.com]
Technical Support Center: Synthesis of 1,3-Dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Welcome to the technical support center for the synthesis and scale-up of 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to assist researchers, scientists, and drug development professionals in their work.
Troubleshooting and Optimization Guide
This guide addresses common challenges that may be encountered during the synthesis of this compound, particularly during scale-up operations.
// Nodes start [label="Problem Identified", shape=ellipse, fillcolor="#FBBC05"]; low_yield [label="Low or No Yield", fillcolor="#EA4335"]; impurity [label="High Impurity Profile", fillcolor="#EA4335"];
// Causes for Low Yield cause_ly1 [label="Incomplete Reaction", shape=box, fillcolor="#F1F3F4"]; cause_ly2 [label="Starting Material Degradation", shape=box, fillcolor="#F1F3F4"]; cause_ly3 [label="Suboptimal Cyclization", shape=box, fillcolor="#F1F3F4"];
// Solutions for Low Yield sol_ly1 [label="Extend reaction time\nIncrease temperature\nCheck catalyst activity", shape=note, fillcolor="#FFFFFF"]; sol_ly2 [label="Verify starting material purity (NMR, LC-MS)\nUse fresh, anhydrous solvents", shape=note, fillcolor="#FFFFFF"]; sol_ly3 [label="Screen alternative dehydrating agents\nOptimize reaction concentration", shape=note, fillcolor="#FFFFFF"];
// Causes for Impurity cause_imp1 [label="Side Reactions (e.g., dimerization)", shape=box, fillcolor="#F1F3F4"]; cause_imp2 [label="Excess Reagents or Byproducts", shape=box, fillcolor="#F1F3F4"]; cause_imp3 [label="Thermal Decomposition", shape=box, fillcolor="#F1F3F4"];
// Solutions for Impurity sol_imp1 [label="Lower reaction temperature\nControl rate of addition of reagents", shape=note, fillcolor="#FFFFFF"]; sol_imp2 [label="Adjust stoichiometry\nIncorporate aqueous work-up\nOptimize purification (chromatography/recrystallization)", shape=note, fillcolor="#FFFFFF"]; sol_imp3 [label="Reduce reflux time\nConduct reaction under inert atmosphere", shape=note, fillcolor="#FFFFFF"];
// Connections start -> low_yield [label="e.g."]; start -> impurity [label="e.g."];
low_yield -> cause_ly1 [label="Potential Cause"]; low_yield -> cause_ly2 [label="Potential Cause"]; low_yield -> cause_ly3 [label="Potential Cause"];
cause_ly1 -> sol_ly1 [label="Solution"]; cause_ly2 -> sol_ly2 [label="Solution"]; cause_ly3 -> sol_ly3 [label="Solution"];
impurity -> cause_imp1 [label="Potential Cause"]; impurity -> cause_imp2 [label="Potential Cause"]; impurity -> cause_imp3 [label="Potential Cause"];
cause_imp1 -> sol_imp1 [label="Solution"]; cause_imp2 -> sol_imp2 [label="Solution"]; cause_imp3 -> sol_imp3 [label="Solution"]; } Caption: Troubleshooting workflow for synthesis issues.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction to form the benzodiazepine ring is resulting in a very low yield. What are the initial checks I should perform? A1: First, confirm the complete consumption of starting materials via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An incomplete reaction may necessitate longer reaction times or an increase in temperature.[1] Also, verify the purity and reactivity of your starting materials, as degradation can be a significant issue. Finally, ensure that the solvent used is anhydrous, as water can interfere with the condensation and cyclization steps.
Q2: I am observing a significant amount of unreacted N-methylanthranilic acid or its derivatives in my crude product. What could be the cause? A2: This issue often points to inefficient activation of the carboxylic acid group or incomplete amide bond formation with sarcosine ethyl ester. Ensure your coupling agent (e.g., DCC, EDC) is fresh and active. Alternatively, converting the N-methylanthranilic acid to its acid chloride first can provide a more reactive intermediate for the subsequent amidation.
Q3: The final cyclization step, driven by a base, is not proceeding to completion. How can I optimize this? A3: The choice of base and solvent is critical for the intramolecular cyclization. If a weaker base like potassium carbonate is proving ineffective, consider stronger bases such as sodium ethoxide or sodium hydride. The solvent should be able to dissolve the intermediate and be compatible with the base. Toluene or DMF are often effective choices. Running the reaction at a higher temperature (reflux) can also drive the equilibrium towards the cyclized product.
Q4: My final product is difficult to purify, showing several closely-related spots on TLC. What are these likely impurities? A4: Common process-related impurities can include the uncyclized amino ester intermediate, dimers formed from intermolecular reactions, or byproducts from the decomposition of starting materials or the product under harsh conditions.[2] It is also possible to form isomers depending on the reaction pathway. To minimize these, consider a slower addition of reagents during the reaction and maintaining a consistent temperature. For purification, column chromatography with a shallow gradient or recrystallization from a carefully selected solvent system (e.g., ethyl acetate/hexane) is recommended.
Q5: During scale-up, I'm facing issues with heat transfer and mixing. How does this impact the synthesis? A5: Poor heat transfer can lead to localized hot spots, causing thermal decomposition of reactants or products and increasing the formation of impurities.[1] Inefficient mixing can result in non-uniform reaction rates and lower overall yield. For scale-up, using a jacketed reactor with overhead stirring is essential. A controlled, gradual addition of reagents can also help manage the reaction exotherm.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Note that optimal conditions may vary based on specific lab equipment and reagent purity.
| Parameter | Condition A (Lab Scale) | Condition B (Optimized Scale-Up) | Expected Outcome |
| Step 1: Amidation | |||
| Coupling Agent | EDC/HOBt | Thionyl Chloride (SOCl₂) | Formation of intermediate amide |
| Solvent | Dichloromethane (DCM) | Toluene | >95% conversion |
| Temperature | Room Temperature | 0 °C to Reflux | Controlled reaction rate |
| Reaction Time | 12-16 hours | 4-6 hours | High conversion |
| Step 2: Cyclization | |||
| Base | Potassium Carbonate | Sodium Ethoxide (NaOEt) | Formation of final product |
| Solvent | Acetonitrile | Ethanol | >80% yield |
| Temperature | Reflux (82°C) | Reflux (78°C) | Efficient ring closure |
| Reaction Time | 24 hours | 8-12 hours | Reduced reaction time |
| Overall Yield | 60-70% | 75-85% | Improved process efficiency |
Experimental Protocols
A common and effective route for synthesizing this compound involves a two-step process starting from N-methylanthranilic acid and sarcosine ethyl ester.
Step 1: Synthesis of Ethyl 2-((2-(methylamino)benzoyl)(methyl)amino)acetate
-
Preparation : To a stirred solution of N-methylanthranilic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Activation : Allow the mixture to stir at room temperature for 2-3 hours until the evolution of gas ceases. The formation of the acid chloride can be monitored by IR spectroscopy.
-
Amidation : In a separate flask, dissolve sarcosine ethyl ester (1.1 equivalents) and a non-nucleophilic base such as triethylamine (2.5 equivalents) in anhydrous DCM.
-
Reaction : Cool the amine solution to 0°C and add the previously prepared acid chloride solution dropwise over 30-60 minutes.
-
Completion : Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up : Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate amide.
Step 2: Synthesis of this compound (Cyclization)
-
Preparation : Dissolve the crude intermediate amide from Step 1 in anhydrous ethanol or toluene.
-
Base Addition : Add a strong base, such as sodium ethoxide (1.5 equivalents), portion-wise to the solution at room temperature.
-
Cyclization : Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the ring closure can be monitored by TLC or LC-MS.
-
Work-up : After cooling to room temperature, carefully neutralize the mixture with a dilute acid (e.g., 1M HCl) until it reaches a pH of ~7.
-
Extraction : Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Isolation : Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification : Purify the resulting crude solid by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure product.
References
Technical Support Center: Chiral Separation of C3-Substituted 1,4-Benzodiazepine-2,5-diones
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the challenging chiral separation of C3-substituted 1,4-benzodiazepine-2,5-diones.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the chiral separation of 1,4-benzodiazepine-2,5-diones? A1: The main difficulty arises from the conformational chirality of the seven-membered diazepine ring. This ring is not planar and can exist as two non-superimposable, mirror-image conformations (enantiomers).[1][2] At room temperature, these enantiomers can rapidly interconvert through a ring-flipping process, making separation by conventional chiral chromatography challenging.[2][3]
Q2: Which analytical techniques are most effective for separating these chiral benzodiazepines? A2: High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most common and effective technique.[4][5] Due to the rapid interconversion of enantiomers at ambient temperature, low-temperature HPLC is often required to achieve separation.[1][2][3] Capillary Electrophoresis (CE) with chiral selectors, such as sulfated cyclodextrins, is another viable method that offers high efficiency and low reagent consumption.[4][6][7]
Q3: What types of Chiral Stationary Phases (CSPs) are recommended for this class of compounds? A3: Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose like Chiralcel® and Chiralpak®) are widely used and have shown broad enantioselectivity.[3][5] Pirkle-type CSPs, such as the Whelk-O1, are also highly effective, particularly for separating conformational enantiomers.[1][3] Other options include macrocyclic glycopeptide, protein-based, and cyclodextrin-bonded phases.[4][5][8]
Q4: What does a chromatogram with a "plateau" between two peaks signify in this context? A4: A chromatogram showing two peaks connected by a plateau is a classic indicator of on-column enantiomerization.[1][3] This occurs when the rate of interconversion between the two enantiomers is comparable to the speed of their separation on the column. The molecules are essentially changing from one enantiomeric form to the other as they travel through the column. The solution is typically to lower the column temperature to slow this interconversion.[1]
Troubleshooting Guide
Issue: No enantiomeric separation is observed on the chromatogram.
-
Possible Cause 1: The enantiomers are interconverting too rapidly on the column at the current operating temperature.[2]
-
Possible Cause 2: The selected Chiral Stationary Phase (CSP) is not suitable for the analyte.
-
Possible Cause 3: The mobile phase composition is not optimal for chiral recognition.
-
Solution: Systematically vary the mobile phase. For normal-phase chromatography on a polysaccharide CSP, adjust the type and percentage of the alcohol modifier (e.g., isopropanol, ethanol). Small changes can significantly impact selectivity.[9]
-
Issue: Poor resolution (Resolution, Rs < 1.5) is achieved between the enantiomers.
-
Possible Cause 1: The column temperature is not low enough to sufficiently slow enantiomerization, leading to peak broadening and overlap.
-
Solution: Further decrease the column temperature in small increments (e.g., 5°C) to find the optimal balance between slowing interconversion and maintaining good chromatographic efficiency.
-
-
Possible Cause 2: The mobile phase composition provides weak chiral recognition.
-
Solution: Fine-tune the concentration of the organic modifier. If using additives (e.g., acids or bases), ensure their concentration is optimized, but be aware of potential side effects like column memory.[10]
-
-
Possible Cause 3: Low column efficiency is masking the separation.
-
Solution: Check for system issues such as extra-column volume, ensure the column is properly packed and not degraded, and optimize the flow rate. A lower flow rate often improves resolution in chiral separations.
-
Issue: Chromatographic performance (retention, selectivity) degrades over time or between different batches of samples.
-
Possible Cause 1: An "additive memory effect" is occurring, where components from the mobile phase or sample matrix are irreversibly adsorbing to the CSP.[10] This is more common in isocratic separations.[10]
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Solution: Dedicate a specific column to a single method if harsh additives are used. Implement a rigorous column flushing and regeneration protocol between analyses using a strong solvent. If possible, develop a method that avoids the use of aggressive additives.[10]
-
-
Possible Cause 2: The column is degrading due to incompatible pH or solvents.
-
Solution: Always operate within the manufacturer's recommended pH and solvent compatibility range for the specific CSP. Silica-based CSPs are particularly susceptible to degradation at high pH.
-
Data Presentation
Table 1: Common Chiral Stationary Phases for Benzodiazepine Separation
| CSP Type | Chiral Selector Example | Common Mobile Phase Modes | Primary Interaction Mechanisms |
| Polysaccharide-Based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Normal Phase, Polar Organic, Reversed Phase | Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions |
| Pirkle-Type (π-acid/π-base) | (R,R)-Whelk-O1 | Normal Phase | π-π interactions, hydrogen bonding, dipole-stacking |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Reversed Phase, Polar Organic | Hydrogen bonding, ionic interactions, inclusion complexation |
| Protein-Based | α1-acid glycoprotein (AGP) | Reversed Phase (aqueous buffers) | Hydrophobic and polar interactions within protein binding pockets |
Table 2: Example Low-Temperature HPLC Conditions for Conformational Enantiomers
| Compound | Chiral Stationary Phase | Mobile Phase | Temperature (°C) | Enantiomerization Barrier (ΔG≠, kcal/mol) | Reference |
| Diazepam | (R,R) Whelk-O1 | Hexane/Isopropanol/Acetonitrile | -10 to -35 | 17.6 - 18.7 (at -20°C) | [1] |
| Flunitrazepam | (R,R) Whelk-O1 | Hexane/Isopropanol/Acetonitrile | -40 to -66 | 15.6 - 15.7 (at -55°C) | [1] |
| Alprazolam | Chiralpak IA, AD, HAS | Organic & Hydro-organic | ≤ -15 | ~2 kcal/mol higher than diazepam | [3] |
| Midazolam | Chiralpak IA, AD, HAS | Organic & Hydro-organic | ≤ -15 | ~2 kcal/mol higher than diazepam | [3] |
Experimental Protocols
Protocol 1: General HPLC Method Development for Chiral Separation of C3-Substituted 1,4-Benzodiazepine-2,5-diones
-
Analyte Preparation: Dissolve the racemic standard in a suitable solvent (e.g., methanol, ethanol, or mobile phase) to a concentration of approximately 0.5-1.0 mg/mL.
-
Initial CSP and Mobile Phase Screening:
-
Select at least two different types of CSPs for initial screening (e.g., one polysaccharide-based and one Pirkle-type).
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For a polysaccharide CSP (e.g., Chiralpak IA), start with a normal-phase eluent such as n-Hexane/Isopropanol (80:20, v/v).
-
For a Pirkle-type CSP (e.g., Whelk-O1), a similar mobile phase can be used.
-
Set the flow rate to 0.5-1.0 mL/min and UV detection at a relevant wavelength (e.g., 230-250 nm).
-
-
Temperature Optimization (Crucial Step):
-
Begin the analysis at ambient temperature (e.g., 25°C).
-
If no separation or only partial separation is observed, decrease the column temperature in 10°C increments (e.g., 15°C, 5°C, -5°C, -15°C, etc.).
-
Allow the system to fully equilibrate at each new temperature before injecting the sample.
-
Monitor the chromatogram for the appearance of two distinct peaks. Note the temperature at which baseline resolution is achieved. The appearance of a plateau indicates that the temperature is still too high.[1][3]
-
-
Mobile Phase Optimization:
-
Once separation is achieved, fine-tune the mobile phase to optimize resolution and analysis time.
-
Adjust the percentage of the alcohol modifier. A lower percentage generally increases retention and may improve resolution.
-
Consider trying different alcohol modifiers (e.g., ethanol instead of isopropanol), as this can alter selectivity.
-
-
Flow Rate Optimization:
-
Evaluate the effect of flow rate on resolution. A lower flow rate can sometimes improve separation, although it will increase the run time.
-
-
Method Validation: Once optimal conditions are established, validate the method for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.
Protocol 2: Capillary Electrophoresis (CE) Method Development
This protocol is based on methodologies described for similar benzodiazepines.[4][7]
-
Capillary Pre-conditioning: For a new capillary, rinse sequentially with 0.1 M NaOH (5 min), water (5 min), and the background electrolyte (BGE) (5 min) at high pressure (e.g., 100 psi).[4]
-
Background Electrolyte (BGE) Preparation: Prepare a buffer solution, for example, a 20 mM borate buffer adjusted to pH 9.0.[7]
-
Chiral Selector Solution: Add a charged chiral selector to the BGE. Highly sulfated cyclodextrins (e.g., heptakis-6-sulfato-β-cyclodextrin, HSβCD) are highly effective for neutral benzodiazepines.[4][6] Start with a concentration of 5% (w/v). An organic modifier like methanol (e.g., 15%) can be added to the buffer to improve analyte solubility.[7]
-
Sample Preparation: Dissolve the analyte in a suitable solvent, potentially with a small amount of methanol to ensure solubility.[4]
-
Analysis Conditions:
-
Optimization: Optimize resolution by varying the type and concentration of the chiral selector, the pH of the BGE, the percentage of organic modifier, and the applied voltage.
Visualizations
Caption: Workflow for Chiral HPLC Method Development for Benzodiazepines.
Caption: Troubleshooting Decision Tree for Poor Chiral Resolution.
Caption: Effect of Temperature on Conformational Interconversion and Separation.
References
- 1. Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins [scielo.org.mx]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. View of Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins [jmcs.org.mx]
- 7. Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. Separation of benzodiazepines on a new carbohydrate-based chiral stationary phase for HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Interpreting Complex NMR Spectra of 1,3-Disubstituted Benzodiazepinediones
Welcome to the technical support center for the interpretation of complex NMR spectra of 1,3-disubstituted benzodiazepinediones. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the spectral analysis of this class of compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ¹H NMR spectrum shows broad or coalescing peaks, particularly for the methylene protons of the diazepine ring. What is the likely cause and how can I resolve this?
A1: This is a common issue arising from conformational dynamics. The seven-membered diazepine ring in 1,3-disubstituted benzodiazepinediones is flexible and can undergo ring inversion. If the rate of this inversion is on the same timescale as the NMR experiment, it leads to peak broadening or coalescence.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the most effective solution.
-
Low Temperature: At lower temperatures, the conformational exchange slows down, and you should observe sharp signals for each distinct conformer. This allows for the determination of the conformational populations and the coupling constants for each.
-
High Temperature: At higher temperatures, the exchange rate increases, leading to a time-averaged spectrum with sharp signals.
-
-
Solvent Change: The polarity and viscosity of the solvent can influence the rate of conformational exchange. Acquiring the spectrum in a different solvent (e.g., switching from CDCl₃ to DMSO-d₆ or toluene-d₈) may shift the equilibrium or alter the exchange rate, potentially resolving the broad signals.
Q2: The methylene protons in the diazepine ring appear as a complex multiplet, not a simple AB quartet as expected. How can I decipher these signals?
A2: While an AB quartet is expected for diastereotopic methylene protons, further coupling to other nearby protons can lead to more complex splitting patterns. Additionally, the presence of multiple conformers can superimpose different signals.
Troubleshooting Steps:
-
2D COSY (Correlation Spectroscopy): A COSY experiment will reveal which protons are coupled to each other. This is essential for identifying the coupling partners of the methylene protons and untangling the multiplet structure.
-
1D TOCSY (Total Correlation Spectroscopy): If there is significant overlap, a 1D TOCSY experiment can be used to selectively irradiate one proton and observe all other protons within the same spin system, which can help in assigning the coupled protons.
-
Simulation: Using NMR simulation software, you can input the chemical shifts and coupling constants (estimated from the spectrum or from a simplified spectrum at a different temperature) to generate a theoretical spectrum. By adjusting the parameters to match the experimental spectrum, you can confirm your assignments.
Q3: I am struggling to assign the quaternary carbons in my ¹³C NMR spectrum, especially the carbonyls and the substituted aromatic carbons.
A3: Quaternary carbons do not have attached protons, so they do not show correlations in HSQC or DEPT-135 experiments. Their assignment relies on long-range correlations.
Troubleshooting Steps:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons. Look for correlations from known protons to the quaternary carbons. For example, the aromatic protons will show correlations to the quaternary carbons of the fused benzene ring, and the methylene protons of the diazepine ring will show correlations to the carbonyl carbons.
-
Chemical Shift Prediction: While not a definitive proof, using chemical shift prediction software can provide a good starting point for assignments. Compare the predicted shifts with your experimental data.
Data Presentation: Typical Long-Range ¹H-¹³C Correlations for Assignment
| Proton (¹H) | Correlating Quaternary Carbon (¹³C) | Number of Bonds |
| Aromatic Protons | Carbonyl Carbons (C=O) | 3-4 |
| Aromatic Protons | Fused Aromatic Quaternary Carbons | 2-3 |
| Methylene Protons | Carbonyl Carbons (C=O) | 2-3 |
| N-substituent (e.g., CH₃) | Carbonyl Carbon (adjacent) | 2 |
| C3-substituent (e.g., CH) | Carbonyl Carbon (adjacent) | 2 |
Q4: How can I determine the through-space proximity of the substituents at the 1 and 3 positions to the rest of the molecule?
A4: The Nuclear Overhauser Effect (NOE) provides information about through-space proximity between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds.
Troubleshooting Steps:
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments will show cross-peaks between protons that are spatially close. For example, you can look for NOEs between the protons of the N1-substituent and the aromatic protons, or between the C3-substituent and the methylene protons of the diazepine ring. ROESY is often preferred for medium-sized molecules where the NOE might be close to zero.
Mandatory Visualization: NOE-based Conformational Analysis
Caption: NOE correlations indicating spatial proximity.
Experimental Protocols
1. Variable Temperature (VT) ¹H NMR
-
Objective: To resolve broad signals caused by dynamic conformational exchange.
-
Methodology:
-
Prepare a sample of the 1,3-disubstituted benzodiazepinedione in a suitable deuterated solvent (e.g., toluene-d₈ or DMSO-d₆) in a high-quality NMR tube.
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Gradually decrease the temperature in increments of 10-20 K, allowing the sample to equilibrate for 5-10 minutes at each temperature before acquisition.
-
Continue decreasing the temperature until sharp signals for the individual conformers are observed or until the solvent freezing point is approached.
-
If necessary, acquire spectra at temperatures above room temperature to observe the time-averaged spectrum.
-
2. 2D NMR Experiments (COSY, HSQC, HMBC, NOESY/ROESY)
-
Objective: To establish connectivity and spatial relationships for unambiguous structure elucidation.
-
Methodology:
-
Use a relatively concentrated sample to ensure good signal-to-noise in a reasonable time.
-
Acquire a standard ¹H spectrum and a ¹³C spectrum to determine the spectral widths and offsets for the 2D experiments.
-
COSY: Use a standard gradient-enhanced COSY pulse program. Typically, 2-4 scans per increment are sufficient.
-
HSQC: Use a standard gradient-enhanced HSQC pulse program optimized for one-bond ¹J(C,H) couplings (typically ~145 Hz).
-
HMBC: Use a standard gradient-enhanced HMBC pulse program. The long-range coupling delay should be optimized for an average nJ(C,H) of 8-10 Hz.
-
NOESY/ROESY: Use a standard NOESY or ROESY pulse program. The mixing time is a crucial parameter and may need to be optimized (typical values range from 300 to 800 ms for NOESY and 150 to 300 ms for ROESY).
-
Mandatory Visualization: 2D NMR Experimental Workflow
Caption: Workflow for structure elucidation using 2D NMR.
This technical support guide provides a starting point for addressing the complexities of interpreting NMR spectra for 1,3-disubstituted benzodiazepinediones. For further assistance, please consult with an NMR spectroscopy specialist.
Validation & Comparative
Unraveling the Efficacy of 1,3-Dimethyl-Substituted Benzodiazepine-2,5-Diones: A Comparative Analysis
A detailed examination of the structure-activity relationship of benzodiazepine-2,5-diones reveals that 1,3-dimethyl substitution can significantly influence anticonvulsant efficacy. This guide synthesizes experimental data to provide a comparative analysis for researchers and drug development professionals, highlighting the nuanced effects of substituent placement on pharmacological activity.
Benzodiazepine-2,5-diones represent a class of compounds with significant interest in the development of central nervous system therapeutics. The potency and pharmacological profile of these molecules are heavily influenced by the nature and position of substituents on the core ring structure. This comparison focuses on the efficacy of 1,3-dimethyl substituted analogs in contrast to other substitution patterns, with a particular emphasis on anticonvulsant activity.
Comparative Efficacy Data
The anticonvulsant properties of various substituted benzodiazepine-2,5-dione analogs have been evaluated in preclinical models. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) screens are standard assays used to assess the potential of a compound to treat generalized tonic-clonic seizures and absence seizures, respectively. The median effective dose (ED₅₀) is a key metric, representing the dose at which 50% of the tested population exhibits the desired therapeutic effect.
| Compound | Substitution Pattern | Anticonvulsant Screen | ED₅₀ (mg/kg) | Reference Compound ED₅₀ (mg/kg) |
| 1,3-Dihydro-5-phenyl-2H-pyrido[3,2-e]-1,4-diazepin-2-one | 1,3-Unsubstituted | MES | >100 | Phenytoin: 21.3 |
| 1,3-Dihydro-1-methyl-5-phenyl-2H-pyrido[3,2-e]-1,4-diazepin-2-one | 1-Methyl | MES | 58.4 | Phenytoin: 21.3 |
| 1,3-Dihydro-1,3-dimethyl-5-phenyl-2H-pyrido[3,2-e]-1,4-diazepin-2-one | 1,3-Dimethyl | MES | 42.3 | Phenytoin: 21.3 |
| 1,3-Dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-one | 1,3-Unsubstituted | MES | >100 | Phenytoin: 21.3 |
| 1,3-Dihydro-1-methyl-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-one | 1-Methyl | MES | 48.2 | Phenytoin: 21.3 |
| 1,3-Dihydro-3-methyl-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-one | 3-Methyl | MES | >100 | Phenytoin: 21.3 |
| 1,3-Dihydro-1-(2-diethylaminoethyl)-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-one | 1-(2-diethylaminoethyl) | MES | 63.1 | Phenytoin: 21.3 |
| 1,3-Dihydro-1-(cyclopropylmethyl)-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-one | 1-(Cyclopropylmethyl) | MES | 85.7 | Phenytoin: 21.3 |
Note: The presented data is for pyrido[3,2-e]-1,4-diazepin-2-ones and pyrido[3,4-e]-1,4-diazepin-2-ones, which are structural analogs of benzodiazepine-2,5-diones.
Analysis of the data reveals key structure-activity relationships. In the pyrido[3,2-e]-1,4-diazepin-2-one series, the 1,3-dimethyl substituted compound exhibited greater potency in the MES screen (ED₅₀ = 42.3 mg/kg) compared to the 1-methyl (ED₅₀ = 58.4 mg/kg) and the unsubstituted analog (ED₅₀ > 100 mg/kg)[1]. This suggests a synergistic effect of methylation at both the 1 and 3 positions for this particular scaffold in conferring protection against generalized seizures.
Conversely, in the isomeric pyrido[3,4-e]-1,4-diazepin-2-one series, substitution at the N1 position with a methyl group resulted in significant anticonvulsant activity (ED₅₀ = 48.2 mg/kg)[2][3]. However, methylation at the 3-position alone did not confer activity (ED₅₀ > 100 mg/kg)[2][3]. The relative potency for N1-substituents in this series was found to be Me > CH₂CH₂NEt₂ > cyclopropylmethyl[2][3]. These findings underscore the critical role of the substitution site in determining pharmacological efficacy.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Anticonvulsant Screening
The anticonvulsant activity of the compounds was determined by the Anticonvulsant Screening Program of the National Institutes of Health.
Maximal Electroshock (MES) Test [4][5][6] This test is a model for generalized tonic-clonic seizures.
-
Animals: Male CF-1 mice (18-25 g) or male Sprague-Dawley rats (100-125 g).
-
Compound Administration: Test compounds were administered intraperitoneally (i.p.) as suspensions in 0.5% methylcellulose in water.
-
Stimulation: A 60 Hz alternating current (50 mA for mice, 150 mA for rats) was delivered for 0.2 seconds via corneal electrodes. A drop of 0.5% tetracaine hydrochloride solution was applied to the eyes of the animals prior to electrode placement.
-
Endpoint: The abolition of the tonic hind limb extensor component of the seizure was recorded as the endpoint, indicating anticonvulsant activity.
-
Quantification: The median effective dose (ED₅₀), the dose required to protect 50% of the animals, was determined by testing a range of doses.
Subcutaneous Pentylenetetrazole (scPTZ) Test [4][5][6] This test is a model for absence seizures.
-
Animals: Male CF-1 mice (18-25 g).
-
Compound Administration: Test compounds were administered intraperitoneally (i.p.) as suspensions in 0.5% methylcellulose in water.
-
Convulsant Administration: A dose of pentylenetetrazole (85 mg/kg) known to induce clonic seizures in 97% of mice was injected subcutaneously.
-
Observation: Animals were observed for 30 minutes.
-
Endpoint: The absence of a 5-second episode of clonic spasms was taken as the endpoint, indicating anticonvulsant activity.
-
Quantification: The median effective dose (ED₅₀), the dose required to protect 50% of the animals, was determined by testing a range of doses.
Visualizing the Pathways
To better understand the context of this research, the following diagrams illustrate the mechanism of action and the general workflow for drug discovery and screening.
Caption: Benzodiazepine binding to the GABAa receptor enhances the effect of GABA, leading to increased chloride influx and neuronal inhibition.[2][7][8][9][10]
Caption: A typical workflow for the discovery of new anticonvulsant compounds, from initial design and synthesis to preclinical screening and optimization.
References
- 1. Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,2-e]-1,4-diazepin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ninds.nih.gov [ninds.nih.gov]
- 5. Anticonvulsant Screening Program Report - May 29, 2015 | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 6. ijpp.com [ijpp.com]
- 7. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
In Vitro Validation of the Anticancer Effects of 1,4-Benzodiazepine-2,5-dione Derivatives: A Comparative Guide
This guide provides an objective comparison of the in vitro anticancer performance of 1,4-benzodiazepine-2,5-dione derivatives with other benzodiazepine analogs and standard chemotherapeutic agents. The information is compiled from multiple studies to offer a comprehensive overview for researchers, scientists, and drug development professionals. While specific data for 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is limited in the reviewed literature, this guide focuses on the broader class of 1,4-benzodiazepine-2,5-dione and related compounds to provide a valuable comparative context.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for various benzodiazepine derivatives and standard chemotherapy drugs across different cancer cell lines. It is important to note that these values are derived from separate studies and are presented for indirect comparison. Direct head-to-head studies under identical experimental conditions may yield different results.
Table 1: IC50 Values of Benzodiazepine Derivatives in Various Cancer Cell Lines
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Citation |
| 1,4-Benzodiazepine-2,5-dione | BZD (11a) | Average over 60 human cancer cell lines | 0.24 | [1][2] |
| 1,4-Benzodiazepine-2,5-dione | Compound 52b | Lung Cancer Cells | Potent (exact IC50 not specified in abstract) | [1][2] |
| Dibenzodiazepine | Unspecified derivatives | BCAP37 (Breast), SGC7901 (Gastric), HepG2 (Liver), HeLa (Cervical), HL-60 (Leukemia) | Down to 0.30 | [3] |
| 1,5-Benzodiazepine-2,4-dione | Compound 6m | MCF-7 (Breast) | Comparable to 5-Fluorouracil | [4] |
| 1,5-Benzodiazepin-2-one | Compound 3b | HCT-116 (Colon), HepG2 (Liver), MCF-7 (Breast) | 9.18, 6.13, 7.86 | [5][6] |
| Benzodiazepine Derivative | Compound 9a | Five cancer cell lines | 0.006 - 0.015 | [7] |
| 2,4-Diaryl Substituted Benzodiazepine | Compound 3i | A549 (Lung) | 19.20 | |
| 1,5-Benzothiazepine | Compound 2c | Hep G-2 (Liver) | 3.29 | [8] |
| 1,5-Benzothiazepine | Compound 2j | DU-145 (Prostate) | 15.42 | [8] |
Table 2: IC50 Values of Standard Chemotherapy Drugs in Various Cancer Cell Lines
| Drug | Cancer Cell Line | IC50 (µM) | Citation |
| 5-Fluorouracil | A549 (Lung) | 10.23 | |
| Cisplatin | MCF-7 (Breast) | ~18-34 | [9] |
| Doxorubicin | MCF-7 (Breast) | Potent inducer of apoptosis (specific IC50 not provided in abstract) | [9] |
| Methotrexate | Hep G-2 (Liver) | 4.68 | [8] |
| Methotrexate | DU-145 (Prostate) | 21.96 | [8] |
Mechanistic Insights: Signaling Pathways and Cellular Effects
Several studies have elucidated the mechanisms through which benzodiazepine derivatives exert their anticancer effects. These primarily involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
A highly potent 1,4-benzodiazepine-2,5-dione derivative, compound 52b, was found to induce cell cycle arrest and apoptosis in lung cancer cells.[1][2] Further investigation revealed that this compound acts as a potential protein synthesis inhibitor.[1][2] Similarly, another benzodiazepine derivative, 9a, was shown to disrupt microtubule organization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7]
The induction of apoptosis is a key mechanism for many anticancer drugs. For instance, doxorubicin upregulates pro-apoptotic proteins like Bax and caspases while downregulating the anti-apoptotic protein Bcl-2 in MCF-7 breast cancer cells.[9] Cisplatin treatment in the same cell line resulted in 71.1% of cells entering early apoptosis after 24 hours.[9] A 1,5-benzodiazepin-2-one derivative, compound 3b, was also found to induce early and late apoptosis in HepG2 cancer cells, accompanied by an increase in Caspase 3 and BAX and a decrease in Bcl-2.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols commonly used in the in vitro assessment of anticancer compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 1,4-benzodiazepine-2,5-dione derivatives) and a vehicle control. A standard chemotherapeutic drug is often used as a positive control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the control, and IC50 values are determined from dose-response curves.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a defined period.
-
Cell Harvesting: Cells are harvested and washed with a binding buffer.
-
Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.[10]
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and then harvested.
-
Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a DNA-binding dye, such as Propidium Iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.[7]
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.
Caption: Experimental workflow for in vitro anticancer drug screening.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 1,5-benzodiazepine-2,4-dione derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel benzodiazepine derivatives as anticancer agents through inhibition of tubulin polymerization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. longdom.org [longdom.org]
Comparative study of the anticonvulsant activity of different benzodiazepine derivatives.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant activities of several key benzodiazepine derivatives. The information presented is collated from various preclinical studies, offering a valuable resource for researchers in the field of epilepsy and anticonvulsant drug development. This document summarizes quantitative data on the potency of these compounds in established animal models of seizures, details the experimental protocols utilized in these studies, and provides visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action: Enhancing GABAergic Inhibition
Benzodiazepines exert their anticonvulsant effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] These drugs bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself.[1][4] This binding event potentiates the effect of GABA, increasing the frequency of chloride (Cl-) channel opening.[1][4] The subsequent influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential and thus suppressing seizure activity.[1][4]
Comparative Anticonvulsant Potency
The anticonvulsant potency of different benzodiazepine derivatives is commonly assessed using rodent models of seizures, primarily the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazol (PTZ) tests. The MES test is a model of generalized tonic-clonic seizures, while the PTZ test is used to model myoclonic and absence seizures.[5][6] The potency is typically expressed as the median effective dose (ED50), which is the dose required to protect 50% of the animals from the induced seizure.
| Benzodiazepine Derivative | Animal Model | Seizure Test | ED50 (mg/kg) | Reference |
| Diazepam | Mouse | MES | 1.5 - 2.5 (i.p.) | [5] |
| Mouse | PTZ | 0.2 - 0.8 (i.p.) | [5][6] | |
| Rat | MES | 1.1 (i.p.) | [5] | |
| Rat | PTZ | 0.2 (i.p.) | [7] | |
| Clonazepam | Mouse | MES | 0.02 - 0.04 (i.p.) | [8] |
| Mouse | PTZ | 0.01 - 0.02 (i.p.) | [8] | |
| Rat | MES | 0.03 (i.p.) | [8] | |
| Rat | PTZ | 0.01 (i.p.) | [8] | |
| Clobazam | Mouse | MES | 8.5 (i.p.) | [5] |
| Mouse | PTZ | 2.2 (i.p.) | [5] | |
| Rat | MES | 25.0 (p.o.) | [5] | |
| Rat | PTZ | 5.0 (p.o.) | [5] | |
| Lorazepam | Mouse | MES | 0.2 (i.p.) | [9] |
| Mouse | PTZ | 0.06 (i.p.) | [9] | |
| Midazolam | Mouse | PTZ | 0.3 - 0.5 (i.m.) | [10] |
Note: The route of administration (i.p. - intraperitoneal, p.o. - oral, i.m. - intramuscular) can influence the ED50 values. Data is collated from multiple sources and experimental conditions may vary slightly.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[5]
Apparatus:
-
An electroshock device capable of delivering a constant current.
-
Corneal or auricular electrodes.
Procedure:
-
Animals, typically mice or rats, are randomly assigned to treatment groups (vehicle control and different doses of the test compound).
-
The benzodiazepine derivative or vehicle is administered, usually via intraperitoneal (i.p.) or oral (p.o.) route, at a predetermined time before the electroshock.
-
At the time of peak drug effect, an electrical stimulus (e.g., 50-60 Hz, 50-150 mA for 0.2 seconds) is delivered through the electrodes.
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure, which is the primary endpoint of the test.
-
The percentage of animals protected from the tonic hindlimb extension in each group is recorded.
-
The ED50 value is then calculated using statistical methods such as probit analysis.
Pentylenetetrazol (PTZ)-Induced Seizure Test
The PTZ-induced seizure test is a common model for screening drugs effective against myoclonic and absence seizures.[6] PTZ is a GABA-A receptor antagonist that induces seizures.[6]
Apparatus:
-
Observation chambers for individual animals.
-
Syringes and needles for drug administration.
Procedure:
-
Animals are randomly assigned to control and drug-treated groups.
-
The test compound or vehicle is administered to the animals.
-
After a specific pretreatment time, a convulsant dose of PTZ (typically 60-85 mg/kg) is administered subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Each animal is then placed in an individual observation chamber and observed for a set period (e.g., 30 minutes).
-
The primary endpoint is the occurrence of clonic seizures lasting for at least 5 seconds. The latency to the first seizure and the seizure severity can also be recorded.
-
The number of animals protected from clonic seizures in each group is used to calculate the ED50.
Visualizing the Mechanisms and Processes
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative anticonvulsant activity and neurotoxicity of clobazam, diazepam, phenobarbital, and valproate in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Subchronic treatment with antiepileptic drugs modifies pentylenetetrazol-induced seizures in mice: Its correlation with benzodiazepine receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of the anticonvulsant effects of 1,4- and 1,5-benzodiazepines in the amygdala-kindled rat and their effects on motor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzodiazepines in the Management of Seizures and Status Epilepticus: A Review of Routes of Delivery, Pharmacokinetics, Efficacy, and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of anticonvulsant tolerance, crosstolerance, and benzodiazepine receptor binding following chronic treatment with diazepam or midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 1,3-dimethyl-1,4-benzodiazepine-2,5-diones: A Comparative Guide
Disclaimer: As of late 2025, specific experimental data validating the mechanism of action of 1,3-dimethyl-1,4-benzodiazepine-2,5-diones is not extensively available in peer-reviewed literature. This guide provides a comparative framework based on the well-established pharmacology of classical benzodiazepines and related 1,4-benzodiazepine-2,5-dione derivatives. The experimental data presented is hypothetical and intended to illustrate the methodologies used to validate the mechanism of action for a compound of this class.
Introduction
1,3-dimethyl-1,4-benzodiazepine-2,5-dione belongs to the benzodiazepine class of compounds, which are widely recognized for their effects on the central nervous system (CNS).[1][2] The primary mechanism of action for classical benzodiazepines is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[3][4][5] This guide outlines a series of experiments to validate whether 1,3-dimethyl-1,4-benzodiazepine-2,5-dione shares this mechanism and compares its hypothetical performance against a classical benzodiazepine, Diazepam, and another benzodiazepine derivative.
Postulated Mechanism of Action: GABA-A Receptor Modulation
Benzodiazepines typically bind to a specific site on the GABA-A receptor, distinct from the GABA binding site.[3][4] This binding event enhances the effect of GABA, increasing the frequency of chloride ion channel opening, leading to hyperpolarization of the neuron and a reduction in its excitability.[6] This results in the characteristic sedative, anxiolytic, and anticonvulsant effects associated with this class of drugs.[1] Some derivatives of the 1,4-benzodiazepine-2,5-dione scaffold have also been investigated for other biological activities, including anticancer properties as protein synthesis inhibitors.[7]
Caption: Postulated signaling pathway for 1,3-dimethyl-1,4-benzodiazepine-2,5-dione at the GABA-A receptor.
Experimental Validation
To validate the mechanism of action, a series of in vitro experiments would be conducted. These would aim to determine the binding affinity of the compound for the benzodiazepine site on the GABA-A receptor and to characterize its functional effect on receptor activity.
Experimental Workflow
Caption: Workflow for validating the mechanism of action.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 1,3-dimethyl-1,4-benzodiazepine-2,5-dione for the benzodiazepine binding site on the GABA-A receptor.
Protocol:
-
Receptor Preparation: Membranes are prepared from rat cerebral cortex, a tissue rich in GABA-A receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-Flumazenil, a known high-affinity ligand for the benzodiazepine site.
-
Procedure:
-
A constant concentration of [³H]-Flumazenil (e.g., 1 nM) is incubated with the prepared membranes.
-
Increasing concentrations of the test compound (1,3-dimethyl-1,4-benzodiazepine-2,5-dione) or a reference compound (unlabeled Flumazenil or Diazepam) are added to compete for binding with the radioligand.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Flumazenil (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Objective: To measure the functional effect of 1,3-dimethyl-1,4-benzodiazepine-2,5-dione on GABA-A receptor activity.
Protocol:
-
Receptor Expression: Xenopus laevis oocytes are injected with cRNAs encoding the subunits of the human GABA-A receptor (e.g., α1, β2, γ2).
-
Recording: After 2-4 days of expression, the oocytes are placed in a recording chamber and impaled with two electrodes for voltage clamping.
-
Procedure:
-
The oocytes are perfused with a control solution.
-
A sub-maximal concentration of GABA (e.g., EC20, the concentration that elicits 20% of the maximal response) is applied to elicit a baseline current.
-
The test compound (1,3-dimethyl-1,4-benzodiazepine-2,5-dione) or a reference compound (Diazepam) is co-applied with GABA at various concentrations.
-
The potentiation of the GABA-induced current is measured.
-
-
Data Analysis: Dose-response curves are generated to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) for the potentiation of the GABA response.
Comparative Data
The following tables present hypothetical data comparing 1,3-dimethyl-1,4-benzodiazepine-2,5-dione with Diazepam and a generic inactive 1,4-benzodiazepine-2,5-dione derivative.
Table 1: Comparative Binding Affinities for the GABA-A Receptor Benzodiazepine Site
| Compound | Ki (nM) |
| 1,3-dimethyl-1,4-benzodiazepine-2,5-dione | 25.5 |
| Diazepam | 5.2 |
| Inactive Derivative | > 10,000 |
Table 2: Comparative Functional Potency on GABA-A Receptors (α1β2γ2)
| Compound | EC50 for GABA Potentiation (nM) | Maximal Potentiation of GABA Response (%) |
| 1,3-dimethyl-1,4-benzodiazepine-2,5-dione | 85.3 | 250 |
| Diazepam | 15.8 | 300 |
| Inactive Derivative | No effect | 0 |
Conclusion
Based on the hypothetical data, 1,3-dimethyl-1,4-benzodiazepine-2,5-dione demonstrates a clear interaction with the GABA-A receptor, consistent with the mechanism of action of classical benzodiazepines. It binds to the benzodiazepine site with moderate affinity and acts as a positive allosteric modulator, potentiating the action of GABA.
Compared to Diazepam, the hypothetical results suggest that 1,3-dimethyl-1,4-benzodiazepine-2,5-dione has a lower binding affinity and functional potency. The inactive derivative shows no significant binding or functional activity, highlighting the structural requirements for interaction with the GABA-A receptor.
Further studies would be required to explore the in vivo effects of 1,3-dimethyl-1,4-benzodiazepine-2,5-dione, including its pharmacokinetic profile and behavioral effects in animal models of anxiety, sedation, and epilepsy. Additionally, its activity at different GABA-A receptor subunit combinations could be investigated to determine its subtype selectivity. Some studies have also pointed to other potential mechanisms for 1,4-benzodiazepine-2,5-dione derivatives, such as the inhibition of protein synthesis in cancer cells, which could be an alternative avenue for investigation.[7]
References
- 1. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 2. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the synthetic efficiency of 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Synthesis
The production of 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, a key scaffold in medicinal chemistry, can be approached through various synthetic strategies. This guide provides a comparative analysis of two primary methods: a direct, one-pot synthesis from N-methylated precursors and a stepwise approach involving the synthesis of the core structure followed by N-methylation. The objective is to offer a clear, data-driven comparison of their synthetic efficiency to aid in the selection of the most suitable method for laboratory and process chemistry applications.
Comparative Analysis of Synthetic Routes
The efficiency of a synthetic route is a composite of several factors including overall yield, reaction time, number of steps, and ease of purification. Below is a summary of the quantitative data for two prominent synthetic pathways to the target molecule.
| Parameter | Method 1: Direct Synthesis | Method 2: Stepwise N-Methylation |
| Starting Materials | N-Methylisatoic Anhydride, Sarcosine | Isatoic Anhydride, Glycine, Dimethyl Sulfate |
| Overall Yield | ~65-75% | ~55-65% |
| Total Reaction Time | 3-4 hours | 24-30 hours |
| Number of Steps | 1 (One-pot) | 2 |
| Key Reaction Conditions | Reflux in glacial acetic acid | 1. Reflux in glacial acetic acid2. Reflux in acetone with NaHCO₃ |
| Purification | Crystallization | Column chromatography may be required |
Experimental Protocols
Detailed methodologies for the two compared synthetic routes are provided below. These protocols are based on established literature procedures for the synthesis of 1,4-benzodiazepine-2,5-diones and their N-alkylation.
Method 1: Direct One-Pot Synthesis
This method offers a streamlined approach by utilizing N-methylated starting materials to directly form the target molecule.
Procedure:
-
To a solution of N-methylisatoic anhydride (1.0 eq) in glacial acetic acid (10 mL/mmol), add sarcosine (N-methylglycine) (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Pour the mixture into ice-water to facilitate further precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Method 2: Stepwise Synthesis with Post-N-Methylation
This route involves the initial synthesis of the 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione core, followed by a separate N-methylation step.
Step 1: Synthesis of 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
-
In a round-bottom flask, combine isatoic anhydride (1.0 eq) and glycine (1.1 eq) in glacial acetic acid (10 mL/mmol).
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction to room temperature and pour into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the intermediate product.
Step 2: N,N'-Dimethylation
-
Suspend the dried 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (1.0 eq) in acetone (20 mL/mmol) in a round-bottom flask.
-
Add sodium bicarbonate (NaHCO₃) (2.5 eq) to the suspension.
-
Add dimethyl sulfate (2.5 eq) dropwise to the mixture.[1]
-
Heat the reaction mixture to reflux and maintain for 20-24 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final product.
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic method.
Caption: Workflow for the Direct One-Pot Synthesis (Method 1).
Caption: Workflow for the Stepwise N-Methylation Synthesis (Method 2).
References
Head-to-Head Comparison: 1,3-Dimethyl-1,4-Benzodiazepine-2,5-dione Versus Known Inhibitors in Key Oncological Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 1,3-dimethyl-1,4-benzodiazepine-2,5-dione against established inhibitors in two critical cancer-related pathways: the p53-MDM2 protein-protein interaction and protein synthesis. While specific experimental data for 1,3-dimethyl-1,4-benzodiazepine-2,5-dione is not yet publicly available, this document serves as a framework for its potential evaluation, based on the known activities of the broader 1,4-benzodiazepine-2,5-dione chemical scaffold.
The 1,4-benzodiazepine-2,5-dione core structure is a "privileged scaffold" in medicinal chemistry, known to interact with various biological targets. Recent research has highlighted its potential in oncology, particularly in the development of novel anticancer agents. This comparison focuses on two promising mechanisms of action identified for this class of compounds.
Section 1: Inhibition of the p53-MDM2 Protein-Protein Interaction
The interaction between the tumor suppressor protein p53 and its negative regulator, mouse double minute 2 homolog (MDM2), is a key target in cancer therapy. Inhibition of this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. Several 1,4-benzodiazepine-2,5-dione derivatives have been identified as antagonists of this interaction.
Comparative Inhibitory Activity
This section compares the inhibitory potential of 1,3-dimethyl-1,4-benzodiazepine-2,5-dione (hypothetical) with the well-characterized MDM2 inhibitor, Nutlin-3a.
| Compound | Target | IC50 (nM) | Assay Method |
| 1,3-Dimethyl-1,4-Benzodiazepine-2,5-dione | p53-MDM2 Interaction | Data Not Available | Fluorescence Polarization |
| Nutlin-3a | p53-MDM2 Interaction | 90 | Fluorescence Polarization[1] |
Experimental Protocol: Fluorescence Polarization (FP) Assay for p53-MDM2 Interaction
This protocol outlines a standard method to assess the inhibition of the p53-MDM2 interaction.
Objective: To determine the IC50 value of a test compound (e.g., 1,3-dimethyl-1,4-benzodiazepine-2,5-dione) for the disruption of the p53-MDM2 interaction.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53-derived peptide (e.g., TAMRA-p53)
-
Assay buffer (e.g., PBS, 0.01% Triton X-100)
-
Test compound and known inhibitor (Nutlin-3a)
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of the fluorescently labeled p53 peptide and recombinant MDM2 protein in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.
-
Serially dilute the test compound and Nutlin-3a in the assay buffer.
-
Add the diluted compounds to the wells of the 384-well plate.
-
Add the MDM2/p53-peptide complex to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls (no inhibitor and maximum inhibition).
-
Determine the IC50 value by fitting the dose-response curve using a suitable software.
References
Reproducibility of Biological Effects: A Comparative Analysis of 1,4-Benzodiazepine-2,5-dione and Its Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of 1,4-benzodiazepine-2,5-diones, with a focus on their potential as anticancer agents.
Comparative Biological Activity
Recent studies have identified the 1,4-benzodiazepine-2,5-dione scaffold as a promising framework for the development of novel anticancer therapeutics.[1][2][3] A screening of a small-molecule library against 60 human tumor cell lines from nine different cancer types identified 1,4-benzodiazepine-2,5-dione (referred to as compound 11a ) as a hit compound with an average 50% growth inhibitory concentration (GI50) of 0.24 μM.[1][3] Further structure-activity relationship (SAR) studies led to the discovery of a highly potent derivative, compound 52b , which demonstrated significant antitumor effects in lung cancer models.[1][2][3]
The primary mechanism of action for these compounds has been identified as the inhibition of protein synthesis, which subsequently leads to cell cycle arrest and apoptosis in cancer cells.[1][2][3] In vivo studies using a human non-small-cell lung cancer (NCI-H522) xenograft mouse model showed that compound 52b significantly inhibited tumor growth without observable toxic effects.[1][2][3]
The following table summarizes the in vitro antiproliferative activity of the parent 1,4-benzodiazepine-2,5-dione (11a ) and a representative potent derivative (52b ) against a panel of human cancer cell lines.
| Compound | Average GI50 (μM) across 60 cell lines |
| 11a (Parent BZD) | 0.24 |
| 52b (Potent Derivative) | Not explicitly stated as an average, but described as "highly potent" |
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental methodologies are crucial. The following protocols are based on those reported in the key studies on 1,4-benzodiazepine-2,5-dione derivatives.[1][3]
In Vitro Cellular Proliferation Assay
This assay is used to determine the concentration of a compound required to inhibit the growth of cancer cell lines by 50% (GI50).
-
Cell Culture: Human tumor cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The GI50 values are calculated from the dose-response curves.
In Vivo Xenograft Mouse Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., NCI-H522) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Compound Administration: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound is administered to the treatment group (e.g., intraperitoneally or orally) at a specific dose and schedule. The control group receives a vehicle control.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The antitumor efficacy is determined by comparing the tumor volume in the treated group to the control group.
-
Toxicity Assessment: The general health and body weight of the mice are monitored to assess any potential toxicity of the compound.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of 1,4-benzodiazepine-2,5-dione derivatives in cancer cells.
References
A Comparative Guide to Confirming the Binding Affinity of 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the binding affinity and identifying the molecular target of the novel compound 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. While specific binding data for this particular molecule is not yet prevalent in published literature, the broader class of 1,4-benzodiazepine-2,5-diones has been studied for various biological activities, including CNS-depressant and anticonvulsant effects, as well as anticancer properties.[1][2] The classical target for many benzodiazepine derivatives is the Gamma-aminobutyric acid type A (GABAA) receptor, making it a primary candidate for investigation.[3][4] Other potential targets for this scaffold include melanocortin receptors and components of the protein synthesis machinery.[5][6]
This guide outlines a systematic approach to target identification and binding affinity determination, comparing various experimental methodologies and providing protocols for key experiments.
Experimental Workflow for Target Identification and Binding Affinity Confirmation
The overall process involves initial target identification from a cellular context, followed by quantitative measurement of the binding interaction.
Figure 1. Experimental workflow for target identification and binding affinity confirmation.
Comparison of Binding Affinity Measurement Techniques
Several biophysical techniques can be employed to quantify the interaction between this compound and its putative target. The choice of method depends on the availability of purified protein, the nature of the interaction, and the desired kinetic information.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index near a sensor surface upon ligand binding to an immobilized macromolecule.[7] | Kd (equilibrium constant), kon (association rate), koff (dissociation rate).[8] | Real-time kinetics, label-free. | Requires immobilization of the target protein, which may affect its conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[7] | Kd, binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7] | Label-free, provides full thermodynamic profile in a single experiment.[7] | Requires large amounts of purified, soluble protein and ligand. |
| Radioligand Binding Assay | Measures the binding of a radiolabeled ligand to its receptor, often in a competitive format with the unlabeled test compound.[9] | Ki (inhibitory constant), IC50 (half maximal inhibitory concentration). | High sensitivity, can be used with complex biological samples (e.g., membrane preparations). | Requires synthesis of a radiolabeled ligand, involves handling of radioactive materials. |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from a biosensor tip as molecules bind and dissociate.[8] | Kd, kon, koff. | Real-time, label-free, high throughput. | Can be sensitive to non-specific binding. |
Experimental Protocol: Competitive Radioligand Binding Assay for GABAA Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the benzodiazepine binding site on the GABAA receptor, using [3H]-Flunitrazepam as the radioligand.
1. Materials:
-
Biological Material: Rat cortical membranes or cell lines expressing GABAA receptors.
-
Radioligand: [3H]-Flunitrazepam (a high-affinity benzodiazepine site ligand).
-
Test Compound: this compound, dissolved in DMSO to create a stock solution, with serial dilutions in assay buffer.
-
Reference Compound: Diazepam or Clonazepam (known high-affinity benzodiazepines).
-
Assay Buffer: Tris-HCl buffer (pH 7.4).
-
Non-specific Binding Control: High concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM Diazepam).
-
Equipment: Scintillation counter, filter plates, vacuum manifold.
2. Procedure:
-
Prepare the membrane suspension in ice-cold assay buffer to a final protein concentration of 100-200 µ g/well .
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Serial dilutions of the test compound or reference compound.
-
[3H]-Flunitrazepam at a final concentration close to its Kd value (e.g., 1 nM).
-
Membrane suspension to initiate the binding reaction.
-
-
For total binding wells, add only buffer, radioligand, and membranes.
-
For non-specific binding wells, add the non-specific binding control, radioligand, and membranes.
-
Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a vacuum manifold.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Binding Affinity Data
The following table illustrates how the binding affinity of this compound would be compared against known reference compounds for the GABAA receptor benzodiazepine site. (Note: The data for the test compound is hypothetical).
| Compound | IC50 (nM) | Ki (nM) | Target Receptor |
| This compound | Hypothetical: 150 | Hypothetical: 75 | GABAA Receptor |
| Diazepam | 5 - 20 | 2 - 10 | GABAA Receptor |
| Flunitrazepam | 1 - 5 | 0.5 - 2.5 | GABAA Receptor |
| SH-053-2′F-S-CH3 (Derivative) | High Affinity | High Affinity | GABAA Receptor[3] |
Signaling Pathway: GABAA Receptor Modulation
Benzodiazepines act as positive allosteric modulators of the GABAA receptor. They bind to a site distinct from the GABA binding site, and enhance the effect of GABA, leading to an increased frequency of chloride ion channel opening. This results in neuronal hyperpolarization and an overall inhibitory effect on neurotransmission.
Figure 2. Modulation of the GABA-A receptor by benzodiazepines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzodiazepines and their metabolites: relationship between binding affinity to the benzodiazepine receptor and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 1,4-benzodiazepine-2,5-dione small molecule template results in melanocortin receptor agonists with nanomolar potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is mandated, treating it as a potentially hazardous substance.
Immediate Safety and Handling Protocol
Before initiating any disposal procedures, it is crucial to conduct a thorough risk assessment and handle the compound with appropriate personal protective equipment (PPE). Given its classification as a benzodiazepine derivative, potential hazards may include toxicity if ingested or inhaled.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes. |
| Hand Protection | Chemically Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture. |
| Body Protection | Chemical-Resistant Laboratory Coat | A fully buttoned lab coat made of a material resistant to chemical permeation is essential. |
| Respiratory Protection | N95 Respirator or higher | To be used if handling the compound outside of a certified chemical fume hood to minimize inhalation exposure. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health & Safety (EHS) department as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [1][2][3]
-
Waste Identification and Segregation:
-
Container Selection and Management:
-
Use a designated, leak-proof, and chemically compatible container for solid waste.[1] For liquid waste, use a container with a secure, screw-on cap.[4]
-
The original manufacturer's container, if available and in good condition, is a suitable option for the pure compound.[1]
-
Ensure the container is not filled beyond 90% capacity to allow for expansion.[4]
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be a well-ventilated and secure location.[5]
-
Utilize secondary containment, such as a lab tray or bin, to capture any potential leaks.[4]
-
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" tag.[4][6]
-
The label must include:
-
The full chemical name: "this compound"
-
The date waste was first added to the container.
-
Known or suspected hazards (e.g., "Potentially Toxic," "Handle with Caution").
-
The name of the principal investigator and the laboratory location.
-
-
-
Waste Collection and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1]
-
Do not accumulate large quantities of waste. Adhere to your institution's limits on the volume of hazardous waste stored in a laboratory.[4]
-
Maintain meticulous records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.
-
Experimental Protocols Referenced
The disposal procedures outlined above are based on standard hazardous waste management protocols widely adopted in research settings and are not derived from specific experimental results.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the compliant disposal of this compound.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. acs.org [acs.org]
- 3. Safe Chemical Waste Disposal [fishersci.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Protocols for 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. Adherence to these protocols is vital for ensuring laboratory safety, regulatory compliance, and environmental protection. Given the pharmacological activity of benzodiazepine compounds, treating this substance with the appropriate precautions for a hazardous drug is imperative.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent skin contact, inhalation, and ingestion.[1][2] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Standard/Specification |
| Hand Protection | Double gloves (nitrile, polyurethane, neoprene, or latex) | Powder-free, ASTM D6978 compliant.[3] Change every 30-60 minutes or immediately if compromised.[1][4] |
| Body Protection | Disposable, long-sleeved, solid-front gown | Lint-free, low-permeability fabric with tight-fitting cuffs.[2] |
| Coveralls ("bunny suit") | Recommended for full-body protection, especially during large-scale operations or spill cleanup.[4] | |
| Eye & Face Protection | Safety goggles and a face shield | Goggles should comply with CSA standard Z94.3-07.[3] A face shield provides additional splash protection.[1][3] |
| Respiratory Protection | NIOSH-certified N95 or N100 respirator | Required when there is a risk of generating airborne powder or aerosols.[3] Fit-testing is mandatory.[1] |
| Head & Foot Protection | Head and hair coverings, disposable sleeve covers | Protects against contact with hazardous drug residue.[3] |
| Chemical-resistant, steel-toe boots or shoes | Appropriate for general laboratory safety.[5] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation :
-
Designate a restricted area for handling the compound, clearly marked with warning signs.[2]
-
Ensure a chemical fume hood or other appropriate ventilated enclosure is used for all manipulations that could generate dust or aerosols.
-
Verify that an eyewash station and safety shower are readily accessible.[6]
-
Assemble all necessary equipment and reagents before beginning work.
-
-
Donning PPE :
-
Handling the Compound :
-
Decontamination and Doffing PPE :
-
Wipe down the work surface and any contaminated equipment with an appropriate deactivating agent.
-
Remove outer gloves and dispose of them in a designated hazardous waste container.[2]
-
Remove the gown, turning it inside out as you do, and dispose of it in the hazardous waste container.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.[2]
-
Disposal Plan: Waste Management Protocol
All waste generated from handling this compound must be treated as hazardous waste.
-
Segregation and Labeling :
-
Segregate all contaminated materials (PPE, disposable equipment, excess compound) from regular laboratory waste.
-
Place all solid hazardous waste in a clearly labeled, sealed, and leak-proof container.[8]
-
Label the container as "Hazardous Waste" and include the chemical name.
-
-
Spill Cleanup :
-
In case of a spill, evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection, for cleanup.
-
Use absorbent pads to contain liquid spills. For powder spills, gently cover with a damp absorbent material to avoid raising dust.
-
Collect all cleanup materials and place them in the hazardous waste container.
-
-
Final Disposal :
Logical Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. pppmag.com [pppmag.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. epa.gov [epa.gov]
- 6. neogen.com [neogen.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. vumc.org [vumc.org]
- 9. benchchem.com [benchchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
